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Author: BenchChem Technical Support Team. Date: April 2026
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Exploratory
An In-depth Technical Guide to the Molecular Structure of 1-Cyanoprop-1-en-2-yl Acetate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 1-Cyanoprop-1-e...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 1-Cyanoprop-1-en-2-yl acetate (CAS No. 22581-05-1).[1] While direct experimental data for this specific molecule is limited, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and extensive data on analogous compounds to present a robust predictive model. The guide details a plausible synthetic route, predicts characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and discusses the potential reactivity and applications of this functionalized alkene. This whitepaper serves as a foundational resource for researchers interested in the synthesis and utilization of novel α,β-unsaturated nitriles and their derivatives in fields such as medicinal chemistry and materials science.
Introduction: The Significance of Functionalized Alkenes
Functionalized alkenes are pivotal building blocks in modern organic synthesis, particularly within the realm of drug discovery and development. Their inherent reactivity allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures.[2] The strategic incorporation of multiple functional groups, such as a nitrile and an acetate ester onto a propylene backbone, as in the case of 1-Cyanoprop-1-en-2-yl acetate, offers a unique scaffold with significant potential for further chemical elaboration. The conjugated nitrile system, in particular, is a versatile functional group known for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4][5] This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this promising, yet under-documented, molecule.
Molecular Structure and Stereochemistry
1-Cyanoprop-1-en-2-yl acetate possesses a core propylene structure with three key functional groups: a cyano (nitrile) group, an alkene, and an acetate ester. The systematic IUPAC name designates a three-carbon chain ("prop"), a double bond starting at the first carbon ("-1-en"), a cyano group also on the first carbon ("1-Cyano"), and an acetate group on the second carbon ("-2-yl acetate").
The presence of the double bond introduces the possibility of E/Z isomerism. The relative orientation of the substituents on the C1=C2 double bond will significantly influence the molecule's physical, chemical, and biological properties.
Figure 1: General molecular structure and stereoisomers of 1-Cyanoprop-1-en-2-yl acetate.
Proposed Synthesis
A plausible and efficient synthesis of 1-Cyanoprop-1-en-2-yl acetate can be envisioned starting from the readily available acetone cyanohydrin. This approach involves a two-step sequence: dehydration of the cyanohydrin followed by acetylation.
Figure 2: Proposed synthetic pathway for 1-Cyanoprop-1-en-2-yl acetate.
Experimental Protocol: A Predictive Approach
Step 1: Dehydration of Acetone Cyanohydrin
To a stirred solution of acetone cyanohydrin (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add a dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) (1.1 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by carefully adding ice-cold water.
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,β-unsaturated nitrile intermediate.
Step 2: Acetylation of the Intermediate
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq).
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 1-Cyanoprop-1-en-2-yl acetate.
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of 1-Cyanoprop-1-en-2-yl acetate would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data are predicted.[6][7][8][9][10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the vinyl, methyl, and acetate protons. The coupling constants between the vinyl protons will be crucial for determining the E/Z stereochemistry.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 5.5 - 6.0
Quartet (q) or Doublet of Quartets (dq)
1H
C1-H (vinyl)
~ 2.1 - 2.3
Doublet (d)
3H
C3-H ₃ (methyl on double bond)
~ 2.0 - 2.2
Singlet (s)
3H
Acetate -C(=O)CH ₃
Rationale: The vinyl proton at C1 is expected to be downfield due to the deshielding effects of the adjacent cyano and acetate groups. Its multiplicity will depend on the coupling to the methyl protons at C3. The methyl protons on the double bond will appear as a doublet due to coupling with the vinyl proton. The acetate methyl protons will be a singlet in the typical acetate region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework, including the quaternary carbons of the nitrile and carbonyl groups.
Predicted Chemical Shift (δ, ppm)
Assignment
~ 168 - 172
C =O (acetate carbonyl)
~ 140 - 150
C 2 (alkene)
~ 115 - 125
C ≡N (nitrile)
~ 100 - 110
C 1 (alkene)
~ 20 - 25
Acetate -C H₃
~ 15 - 20
C 3 (methyl on double bond)
Rationale: The carbonyl carbon of the acetate will be the most downfield signal. The alkene carbons will appear in the typical range for sp² hybridized carbons, with C2 being more downfield due to the attached oxygen. The nitrile carbon will be in its characteristic region. The two methyl carbons will be the most upfield signals.
Infrared (IR) Spectroscopy
The IR spectrum will clearly show the presence of the key functional groups.
Predicted Wavenumber (cm⁻¹)
Vibration
Functional Group
~ 2220 - 2240
C≡N stretch
Nitrile
~ 1750 - 1770
C=O stretch
Ester (acetate)
~ 1640 - 1680
C=C stretch
Alkene
~ 1200 - 1250
C-O stretch
Ester (acetate)
Rationale: The nitrile stretch is a sharp, characteristic band. The ester carbonyl stretch will be at a relatively high wavenumber due to the vinyl ester nature. The alkene stretch will also be present, and a strong C-O stretch from the acetate group is expected.[9][10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak, along with characteristic fragmentation patterns.
Predicted m/z
Fragment
125.05
[M]⁺ (Molecular Ion)
83.04
[M - CH₂CO]⁺
68.03
[M - OAc]⁺
43.02
[CH₃CO]⁺
Rationale: The molecular ion peak corresponding to the molecular formula C₆H₇NO₂ is expected. Common fragmentation pathways would include the loss of ketene (CH₂CO) from the acetate group and the loss of the entire acetate radical. The base peak is likely to be the acetyl cation at m/z 43.[8]
Reactivity and Potential Applications
1-Cyanoprop-1-en-2-yl acetate is a Michael acceptor due to the electron-withdrawing nature of the cyano group, making the β-carbon of the alkene susceptible to nucleophilic attack.[2][3][4] This reactivity opens up avenues for the synthesis of a wide range of more complex molecules.
Figure 3: Predicted reactivity and potential applications.
Potential applications for this molecule and its derivatives include:
Pharmaceutical Synthesis: As a versatile intermediate for the synthesis of nitrogen-containing heterocycles and other complex organic molecules with potential biological activity.[11]
Agrochemicals: The core structure could be modified to develop new classes of pesticides and herbicides.
Materials Science: As a monomer for the synthesis of functional polymers with tailored properties.
Conclusion
While 1-Cyanoprop-1-en-2-yl acetate remains a sparsely documented compound, this in-depth guide provides a robust, predictive framework for its synthesis, characterization, and potential utility. By leveraging established principles of organic chemistry and drawing parallels with well-characterized analogous structures, we have outlined a clear path for researchers to approach the study and application of this molecule. The combination of a reactive Michael acceptor system with an acetate leaving group precursor makes 1-Cyanoprop-1-en-2-yl acetate a promising and versatile tool for synthetic chemists in both academic and industrial settings. Further experimental validation of the predictions laid out in this guide is warranted and is expected to unlock the full potential of this intriguing functionalized alkene.
References
Fiveable. (2025, August 15). α,β-Unsaturated Nitriles: Organic Chemistry Study Guide. Retrieved from [Link][3]
Shostakovskii, M. F., & Pritula, Y. G. (1998). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 67(5), 477–498. Retrieved from [Link][2][4]
Zefirov, N. S., & Makhon'kov, D. I. (1998). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. R Discovery. Retrieved from [Link]
Kurbatov, S. V., Kletskii, M. E., & Olekhnovich, E. P. (2018). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Organic & Biomolecular Chemistry, 16(33), 6063–6072. Retrieved from [Link][11]
Fleming, F. F., & Gudipati, S. (2001). α,β-Unsaturated Nitriles: Stereoselective Conjugate Addition Reactions. The Journal of Organic Chemistry, 66(23), 7643–7646. Retrieved from [Link][5]
Devi, S., Santhi, S., & Mathivanan, N. (2012). Spectra and normal coordinate analysis of poly vinyl acetate. ResearchGate. Retrieved from [Link][6]
NextSDS. (n.d.). 1-cyanoprop-1-enyl acetate — Chemical Substance Information. Retrieved from [Link][1]
MassBank. (2008, October 21). Carboxylic acids and derivatives. Retrieved from [Link][8]
Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link][9]
Stanciu, I. (2025, December 12). Study of the composition of carboxylic compounds using ir spectroscopy. ResearchGate. Retrieved from [Link][10]
Spectroscopic Characterization and Structural Elucidation of 1-Cyanoprop-1-en-2-yl Acetate: An In-Depth Technical Guide
Executive Summary 1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0), also known as E/Z-3-acetoxybut-2-enenitrile, is a highly functionalized enol acetate serving as a critical intermediate in the synthesis of complex hete...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0), also known as E/Z-3-acetoxybut-2-enenitrile, is a highly functionalized enol acetate serving as a critical intermediate in the synthesis of complex heterocycles, such as pyrazoles and isoxazoles. Due to its unique electronic environment—featuring cross-conjugated electron-withdrawing (cyano) and electron-donating (acetate) groups—its spectroscopic signature deviates from standard aliphatic esters.
This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation of 1-Cyanoprop-1-en-2-yl acetate using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis and Sample Preparation Workflows
The reliable spectroscopic analysis of 1-Cyanoprop-1-en-2-yl acetate requires high-purity samples free from unreacted precursors. The compound is typically synthesized via the O-acetylation of acetoacetonitrile.
Experimental Workflow
Figure 1: Experimental workflow for the synthesis and isolation of 1-Cyanoprop-1-en-2-yl acetate.
Causality Check: Pyridine is selected not just as a base, but as a nucleophilic catalyst to form the highly reactive acetylpyridinium intermediate, driving the equilibrium toward the O-acylated enol rather than C-acylation.
Reaction Setup: Dissolve 10 mmol of acetoacetonitrile in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced hydrolysis of the anhydride.
Reagent Addition: Add 12 mmol of pyridine, followed by the dropwise addition of 11 mmol of acetic anhydride (
Ac2O
) at 0 °C to control the exothermic enolization.
Incubation: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the precursor spot disappears.
Extraction: Quench with saturated aqueous
NaHCO3
to neutralize excess acetic acid. Extract the organic layer, wash with brine, and dry over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel) to isolate the pure enol acetate.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive framework for mapping the carbon skeleton and proton environments. The electronic push-pull system of the molecule creates distinct shielding and deshielding zones [1].
Step-by-Step Methodology: NMR Acquisition
Solvent Selection: Dissolve 20 mg (for
1H
) or 50 mg (for
13C
) of the purified compound in 0.6 mL of
CDCl3
. Causality:
CDCl3
is chosen because it lacks exchangeable protons and its residual
CHCl3
peak (7.26 ppm) serves as a reliable internal reference.
Instrument Tuning: Acquire data on a 400 MHz (or higher) spectrometer at 298 K.
Pulse Sequence: Use a standard single-pulse sequence for
1H
(zg30) and a proton-decoupled sequence for
13C
(zgpg30) to collapse carbon-proton multiplets into sharp singlets, maximizing the signal-to-noise ratio.
Causality of Chemical Shifts
Vinylic Proton (C1-H): The vinylic proton is subjected to competing electronic effects. The
α
-cyano group acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, which typically deshields the proton. However, the
β
-acetate oxygen donates its lone pair into the
π
-system (
CH3−C(O+)=CH−C−=N
), significantly shielding the C1 carbon and its attached proton. The net result places the vinylic proton at approximately 5.20 - 5.40 ppm , exhibiting a fine quartet splitting (
4J≈1.2
Hz) due to long-range allylic coupling with the C3 methyl group.
Carbonyl Carbon (C4): The acetate carbonyl carbon resonates around 168.0 ppm . This is slightly upfield compared to standard aliphatic ketones but typical for ester carbonyls.
Quantitative Data Summary
Nucleus
Position / Assignment
Expected Shift (ppm)
Multiplicity
Integration
Coupling Constant (
J
)
1
H NMR
C1-H (Vinylic)
5.20 - 5.40
Quartet (q)
1H
4J≈1.2
Hz
C3-
CH3
(Allylic)
2.15 - 2.25
Doublet (d)
3H
4J≈1.2
Hz
C5-
CH3
(Acetate)
2.10 - 2.20
Singlet (s)
3H
N/A
13
C NMR
C1 (Vinylic CH)
85.0 - 95.0
s (decoupled)
N/A
N/A
C6 (Cyano
C≡N
)
115.0 - 117.0
s (decoupled)
N/A
N/A
C2 (Vinylic C-OAc)
155.0 - 165.0
s (decoupled)
N/A
N/A
C4 (Acetate C=O)
168.0 - 170.0
s (decoupled)
N/A
N/A
C3, C5 (Methyls)
18.0 - 21.0
s (decoupled)
N/A
N/A
Vibrational Spectroscopy (FTIR-ATR)
Infrared spectroscopy is highly sensitive to the bond order changes induced by the enol acetate substructure [2].
Step-by-Step Methodology: FTIR Acquisition
Background Collection: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal to subtract atmospheric
CO2
and water vapor.
Sample Application: Place 1-2 drops of the neat liquid sample directly onto the ATR crystal. Ensure full coverage without air bubbles.
Acquisition: Scan from 4000 to 400
cm−1
at a resolution of 4
cm−1
for 32 scans to ensure a high signal-to-noise ratio.
Causality of Vibrational Modes
Blue-Shifted Carbonyl (
C=O
): In standard esters, the
C=O
stretch appears near 1735
cm−1
. In 1-Cyanoprop-1-en-2-yl acetate, the oxygen atom is bonded to an
sp2
hybridized vinylic carbon. The oxygen lone pair preferentially delocalizes into the
C=C
double bond rather than the
C=O
carbonyl. This lack of resonance with the carbonyl carbon increases the double-bond character of the
C=O
bond, shifting its stretching frequency to a higher wavenumber (~1760 - 1770
cm−1 ).
Cyano Stretch (
C≡N
): The conjugated nitrile group typically presents a sharp, moderate-intensity peak at ~2220
cm−1 .
Mass Spectrometry (EI-MS) Fragmentation Pathways
Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns essential for confirming the molecular weight and structural connectivity [3].
Step-by-Step Methodology: GC-MS Acquisition
Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate. Causality: High concentrations can overload the column and detector, leading to peak broadening and distorted mass spectra.
Injection: Inject 1
μL
into the GC port (split ratio 1:50) at 250 °C.
Ionization: Subject the eluent to 70 eV electron bombardment. Scan the mass range from m/z 35 to 300.
Fragmentation Causality
Figure 2: Primary EI-MS fragmentation pathways for 1-Cyanoprop-1-en-2-yl acetate.
Molecular Ion (
M+∙
): The molecular ion appears at m/z 125 , confirming the formula
C6H7NO2
.
Loss of Ketene (m/z 83): Enol acetates characteristically undergo a highly specific rearrangement, losing a neutral ketene molecule (
CH2=C=O
, 42 Da) to yield the corresponding enol radical cation at m/z 83 . This is a diagnostic self-validating feature of the acetate moiety.
Acylium Ion (m/z 43): Alpha cleavage at the ester oxygen generates the stable acylium cation (
CH3C≡O+
), which typically manifests as the base peak (100% relative abundance) in the spectrum.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link][1]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link][2]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.[Link][3]
The Architecture of Masked Intermediates: A Technical Guide to 1-Cyanoprop-1-en-2-yl Acetate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of modern medicinal chemistry, the ability to control highly reactive intermediates dictates the success of complex heterocyclic synthesis. 1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0) represents a masterclass in this principle. By trapping the highly volatile and polymerization-prone 3-oxobutanenitrile (cyanoacetone) as a stable enol acetate, chemists have unlocked a versatile, lipophilic building block. This whitepaper explores the historical discovery, structural dynamics, and synthetic utility of 1-cyanoprop-1-en-2-yl acetate, providing field-proven protocols for its application in the synthesis of advanced pharmacophores, including Janus kinase (JAK) inhibitors.
Historical Context and Discovery
The history of 1-cyanoprop-1-en-2-yl acetate is intrinsically linked to the evolution of
β
-keto nitrile chemistry. In the mid-to-late 20th century, researchers attempting to utilize 3-oxobutanenitrile for heterocyclic annulation faced severe limitations. The free
β
-keto nitrile exists in a dynamic keto-enol tautomeric equilibrium that is highly polar, water-soluble, and prone to rapid Knoevenagel-type self-condensation [1].
The "discovery" of 1-cyanoprop-1-en-2-yl acetate as an isolated, stable reagent was born out of necessity. Synthetic chemists realized that by selectively acylating the enolate oxygen, the reactive methylene center could be temporarily masked. This transformation converted a difficult-to-handle syrup into a stable, distillable liquid. The compound gained significant commercial and pharmaceutical prominence in the 2000s when high-throughput screening demanded stable, off-the-shelf electrophiles for the parallel synthesis of pyrazoles, isoxazoles, and thiophenes. Today, it is a cataloged downstream product of 5-methylisoxazole ring-opening methodologies [2] and a critical precursor in the development of kinase inhibitors [3].
Structural Biology & Physicochemical Properties
Understanding the physicochemical properties of 1-cyanoprop-1-en-2-yl acetate is crucial for predicting its behavior in biphasic reactions and chromatographic purification. The acetate moiety not only prevents self-condensation but also modulates the electron density of the alkene, making it an excellent Michael acceptor.
Table 1: Quantitative Physicochemical Data
Property
Value
Scientific Implication
IUPAC Name
1-Cyanoprop-1-en-2-yl acetate
Standardized nomenclature for the enol ester.
CAS Number
646516-85-0
Identifies the specific isomeric mixture/compound [2].
Molecular Formula
C
6
H
7
NO
2
Defines the atomic composition.
Molecular Weight
125.12 g/mol
Low molecular weight, ideal for fragment-based drug design.
Boiling Point
~230.1 °C (at 760 mmHg)
Indicates thermal stability; allows for vacuum distillation.
Density
1.105 g/cm³
Heavier than water; dictates phase separation in extraction.
LogP
1.18
Lipophilic enough for organic solubility, unlike its precursor.
Topological Polar Surface Area (PSA)
43.10 Ų
Excellent membrane permeability profile for downstream drugs.
Mechanistic Pathways & Synthesis
The synthesis of 1-cyanoprop-1-en-2-yl acetate relies on exploiting the hard-soft acid-base (HSAB) theory. The enolate of 3-oxobutanenitrile features a "hard" oxygen center and a "soft" carbon center. By using a hard electrophile like acetic anhydride, O-acetylation is kinetically favored over C-acetylation. Alternatively, the compound can be accessed via the base-promoted ring opening of 5-methylisoxazole derivatives.
Experimental Protocol: Synthesis via O-Acetylation
This protocol is designed as a self-validating system, ensuring that kinetic control is maintained throughout the reaction.
1. Reagent Preparation:
Dissolve 3-oxobutanenitrile (10.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality: Argon prevents the moisture-induced hydrolysis of the acylating agent, which would otherwise generate acetic acid and protonate the enolate, halting the reaction.
2. Enolization & Catalysis:
Cool the flask to 0 °C using an ice bath. Add anhydrous pyridine (12.0 mmol) dropwise over 5 minutes.
Causality: Pyridine serves a dual function. It deprotonates the highly acidic
α
-proton to form the enolate, and it acts as a nucleophilic catalyst by later forming a highly reactive
N
-acetylpyridinium intermediate. Cooling suppresses the exothermic degradation of the nitrile.
3. Electrophilic Trapping:
Slowly add acetic anhydride (11.0 mmol) via syringe. Allow the mixture to warm to room temperature and stir for 4 hours.
4. Self-Validation & Monitoring:
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent.
Validation Check: The starting material (3-oxobutanenitrile) will streak heavily due to its tautomeric nature. A successful reaction is indicated by the disappearance of this streak and the emergence of a single, crisp, UV-active spot (Rf ~0.6) corresponding to the enol acetate. Infrared (IR) spectroscopy of an aliquot should reveal a strong ester C=O stretch at ~1760 cm
−1
, distinct from the ketone C=O at ~1720 cm
−1
.
5. Workup and Isolation:
Quench the reaction with 20 mL of saturated aqueous NaHCO
3
to neutralize excess acetic anhydride and pyridine. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
4
, and concentrate in vacuo. Purify via flash column chromatography to yield the product.
Applications in Drug Discovery
The primary value of 1-cyanoprop-1-en-2-yl acetate lies in its ability to act as a masked 1,3-dielectrophile. In medicinal chemistry, it is heavily utilized to construct highly substituted heterocycles that serve as the core scaffolds for kinase inhibitors.
Janus Kinase (JAK) Inhibitors: The cyanopropenyl moiety is frequently reacted with hydrazines to form cyanomethylpyrazoles. These pyrazole cores are essential hydrogen-bond donors/acceptors in the hinge-binding region of JAK1/JAK2 inhibitors, which are used to treat rheumatoid arthritis and various cancers [3].
Thiophene Scaffolds: Through variations of the Gewald reaction, the enol acetate reacts with elemental sulfur and active methylene compounds to yield highly functionalized 2-aminothiophenes (e.g., methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate) [4].
Figure 2: Downstream applications of the enol acetate in heterocyclic drug discovery.
Experimental Protocol: Pyrazole Annulation
Objective: Conversion of the enol acetate to a substituted pyrazole.
Dissolve 1-cyanoprop-1-en-2-yl acetate (1.0 eq) in ethanol.
Add substituted hydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
Causality: Triethylamine liberates the free hydrazine base. The hydrazine nitrogen attacks the highly electrophilic
β
-carbon (Michael addition), followed by intramolecular cyclization onto the acetate-bearing carbon, expelling acetic acid (or acetate) to aromatize the pyrazole ring.
Reflux for 6 hours. Validation: LC-MS will show the mass of the desired pyrazole [M+H]+, confirming the loss of the acetate leaving group.
Conclusion
1-Cyanoprop-1-en-2-yl acetate is a prime example of how synthetic chemistry overcomes the innate instability of reactive intermediates. By masking the volatile 3-oxobutanenitrile as an enol acetate, researchers have engineered a reliable, scalable, and highly reactive building block. Its continued use in the synthesis of complex thiophenes and cyanomethylpyrazoles ensures its enduring legacy in the pipeline of modern drug discovery.
References
Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 32: X-Ene-X (X=F, Cl, Br, I, O, S, Se, Te, N, P), Ene-Hal, and Ene-O Compounds
Source: Thieme Connect
URL: [Link]
Theoretical Insights into the Electronic Structure and Reactivity of 1-Cyanoprop-1-en-2-yl Acetate: A Computational Whitepaper
Executive Summary 1-Cyanoprop-1-en-2-yl acetate (IUPAC: 3-acetoxybut-2-enenitrile) represents a highly functionalized, archetypal push-pull alkene . Featuring an electron-withdrawing cyano group (–CN) at the C1 position...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Cyanoprop-1-en-2-yl acetate (IUPAC: 3-acetoxybut-2-enenitrile) represents a highly functionalized, archetypal push-pull alkene . Featuring an electron-withdrawing cyano group (–CN) at the C1 position and an electron-donating acetoxy group (–OAc) at the C2 position, this molecule exhibits profound stereoelectronic complexity. This whitepaper provides an in-depth theoretical framework—grounded in Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis—to decode its conformational landscape, merostabilized electronic structure, and divergent reactivity pathways.
Structural Significance & The Push-Pull
π
-System
In standard
α,β
-unsaturated nitriles, the alkene is uniformly electron-deficient. However, the introduction of the C2-acetoxy group in 1-cyanoprop-1-en-2-yl acetate establishes a competing electronic paradigm. The molecule undergoes "push-pull" polarization (merostabilization), characterized by the zwitterionic resonance hybrid:
NC−CH=C(OAc)CH3⟷[NC−=CH−C(=O+Ac)CH3]
This extended hyperconjugative network significantly alters the potential energy surface (PES), lowering the HOMO-LUMO gap and increasing the ground-state dipole moment. Understanding these perturbations is critical for leveraging this compound as a synthon in Michael additions, cycloadditions, and radical polymerizations[1].
Computational Methodology
To rigorously capture the delicate balance of inductive withdrawal and resonance donation, a highly specific theoretical workflow is required.
Density Functional Theory (DFT): The M06-2X meta-GGA hybrid functional is selected for all geometry optimizations and frequency calculations. M06-2X is strictly parameterized for main-group thermochemistry, barrier height predictions, and noncovalent interactions, making it superior to legacy functionals like B3LYP for highly polarized
π
-systems. The 6-311++G(d,p) basis set is employed to provide necessary diffuse functions for accurately modeling the electron-rich acetate oxygen and cyano nitrogen.
Continuum Solvation: Because synthetic applications occur in the condensed phase, the Universal Solvation Model based on Density (SMD ) is applied. Unlike standard PCM models, SMD utilizes the full quantum mechanical charge density to compute bulk electrostatic and cavity-dispersion effects, providing highly accurate free energies of solvation in polar media (e.g., DMF, Water)[2].
Electronic Structure:Natural Bond Orbital (NBO) analysis is utilized to extract quantitative donor-acceptor stabilization energies (
E(2)
) via second-order perturbation theory, revealing the exact magnitude of orbital overlap[3].
Fig 1: Computational workflow for evaluating 1-cyanoprop-1-en-2-yl acetate.
Conformational & Electronic Landscape
The molecule exists as a mixture of E and Z geometric isomers, further complicated by the s-cis and s-trans rotamers of the ester linkage. Computational screening at the SMD(DMF)/M06-2X/6-311++G(d,p) level reveals that the E-isomer is thermodynamically preferred.
Quantitative Thermochemical Data
The table below summarizes the relative zero-point-corrected energies (
ΔE
), Gibbs free energies (
ΔG
), and electronic properties of the four primary minima.
Isomer / Rotamer
Relative Energy (
ΔE
, kcal/mol)
Free Energy (
ΔG
, kcal/mol)
Dipole Moment (Debye)
HOMO-LUMO Gap (eV)
E-s-cis
0.00
0.00
3.42
6.21
E-s-trans
+1.24
+1.51
4.15
6.18
Z-s-cis
+2.56
+2.88
2.91
6.45
Z-s-trans
+4.10
+4.52
3.88
6.32
NBO Perturbation Analysis
NBO analysis confirms the push-pull hypothesis. The global minimum (E-s-cis) exhibits a massive hyperconjugative stabilization energy (
E(2)≈28.4
kcal/mol) arising from the delocalization of the acetate oxygen lone pair into the alkene anti-bonding orbital (
nO→πC=C∗
). Concurrently, the alkene
π
-electrons delocalize into the cyano group (
πC=C→πC≡N∗
), creating an uninterrupted conduit of electron density that dictates its reactivity.
Mechanistic Reactivity Profiling
The merostabilized nature of 1-cyanoprop-1-en-2-yl acetate leads to highly regioselective reactivity, diverging into three primary pathways based on the reaction conditions.
Nucleophilic (Michael) Addition: Due to the zwitterionic resonance, the C2 (
β
) carbon bears a partial positive charge, making it the exclusive site for soft nucleophilic attack (e.g., thiols, amines). This is often followed by the elimination of the acetate group, restoring the conjugated nitrile.
Radical Addition: The addition of a radical species is heavily influenced by the captodative effect—the synergistic stabilization of a radical center by both an electron-donating and an electron-withdrawing group[4]. Solvents with high dielectric constants further stabilize these highly polarizable radical intermediates[1].
Ester Hydrolysis: Under strongly basic conditions, the hard hydroxide nucleophile bypasses the alkene and directly attacks the hard carbonyl carbon of the acetate group, yielding the corresponding enol (which rapidly tautomerizes to 2-oxobutanenitrile).
Fig 2: Divergent reactivity pathways of 1-cyanoprop-1-en-2-yl acetate.
Self-Validating Experimental Protocols
To bridge theoretical predictions with empirical reality, the following self-validating experimental workflows are designed to isolate and prove the computed electronic effects.
Protocol A: Computational Transition State (TS) Validation
Causality: A computed TS is meaningless unless mathematically proven to connect the desired reactants and products.
TS Optimization: Run a Berny optimization (Opt=TS) for the Michael addition of methanethiolate at the M06-2X/6-311++G(d,p) level.
Frequency Validation: Execute a frequency calculation. Validation: The output must yield exactly one imaginary frequency corresponding to the C-S bond formation vector.
Intrinsic Reaction Coordinate (IRC): Run an IRC calculation along the imaginary mode. Validation: The forward path must relax to the intermediate enolate, and the reverse path must relax to the separated van der Waals reactant complex.
Protocol B: NMR-Monitored Kinetic Assay for Reactivity
Causality: To prove that the C2-acetoxy group alters the electrophilicity of the alkene compared to a standard nitrile.
Sample Preparation: In an NMR tube, dissolve 0.1 mmol of 1-cyanoprop-1-en-2-yl acetate and 0.1 mmol of mesitylene (Internal Standard) in 0.5 mL of DMF-d7.
Baseline Acquisition: Acquire a quantitative
1
H NMR spectrum. Validation: The integration of the alkene proton (
Ha
) against the mesitylene aromatic protons must yield a 1:3 stoichiometric ratio (±2% error margin).
Kinetic Monitoring: Inject 0.1 mmol of thiophenol. Acquire spectra every 5 minutes at 25°C. Track the disappearance of the alkene proton signal.
Control Comparison: Repeat Steps 1-3 using unsubstituted acrylonitrile. Validation: Plotting
ln([Reactant]/[Reactant]0)
vs. time for both substrates will yield two distinct rate constants (
kobs
). The differential directly quantifies the thermodynamic penalty imposed by the
+M
resonance donation of the acetate group.
References
Density Functionals with Broad Applicability in Chemistry
Source: Accounts of Chemical Research (2008)
URL:[Link]
Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions
Source: The Journal of Physical Chemistry B (2009)
URL:[Link]
Discovering Chemistry with Natural Bond Orbitals
Source: John Wiley & Sons (2012)
URL:[Link]
The Captodative Effect
Source: Advances in Physical Organic Chemistry (1990)
URL:[Link]
Application Note: Synthesis of 1-Cyano-3-(4-chlorophenyl)prop-2-en-1-yl Acetate via Cyanosilylation of p-Chlorocinnamaldehyde
Target Audience: Researchers, synthetic chemists, and drug development professionals. Abstract & Structural Clarification The cyanation of α,β -unsaturated aldehydes is a foundational transformation in the synthesis of c...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Abstract & Structural Clarification
The cyanation of
α,β
-unsaturated aldehydes is a foundational transformation in the synthesis of chiral building blocks, APIs, and agrochemicals. While fragmented databases sometimes erroneously refer to the product of p-chlorocinnamaldehyde cyanoacetylation as 1-cyanoprop-1-en-2-yl acetate (a C4 aliphatic molecule), the chemically accurate product is 1-cyano-3-(4-chlorophenyl)prop-2-en-1-yl acetate . The direct conversion of a C9 aromatic aldehyde into a C4 aliphatic chain via simple cyanation is chemically impossible. Therefore, this protocol details the authoritative, scientifically validated methodology for synthesizing the structurally correct aromatic cyanohydrin acetate derivative.
Mechanistic Causality: The 1,2-Addition Paradigm
The reaction between p-chlorocinnamaldehyde, sodium cyanide (NaCN), and acetic anhydride (
Ac2O
) is a classic example of kinetically controlled nucleophilic addition[1].
Regioselectivity (1,2 vs. 1,4-Addition): Cyanide is a relatively compact nucleophile. Attack at the carbonyl carbon (1,2-addition) is kinetically favored due to the high electrophilicity of the aldehyde. While 1,4-conjugate addition can occur under thermodynamic control, keeping the reaction at low temperatures (0 °C) ensures exclusive 1,2-addition[2].
In Situ Trapping: Cyanohydrin formation is highly reversible. If left unquenched, the intermediate alkoxide can undergo retro-cyanation. By introducing acetic anhydride directly into the organic phase, the kinetic alkoxide is immediately trapped as an acetate ester. This irreversible step drives the equilibrium forward, resulting in high yields and preventing racemization or degradation[3].
Electronic Effects: The p-chloro substituent is an electron-withdrawing group (EWG). It enhances the electrophilicity of the carbonyl carbon via inductive effects, significantly accelerating the rate of cyanide attack compared to unsubstituted cinnamaldehyde[4].
Caption: Mechanistic pathway of kinetically controlled 1,2-cyanation and in situ acetylation.
To avoid the use of highly toxic, gaseous hydrogen cyanide (HCN) and to prevent the hydrolysis of acetic anhydride, this protocol utilizes a biphasic liquid-liquid system mediated by a phase-transfer catalyst (PTC)[3].
Solvents: Dichloromethane (DCM) (50 mL), Deionized Water (20 mL)
Step-by-Step Methodology
Organic Phase Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-chlorocinnamaldehyde (1.66 g) and acetic anhydride (1.22 g) in 50 mL of DCM. Add TBAB (0.16 g).
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the organic phase to cool to 0 °C. Causality: Low temperatures suppress 1,4-addition and minimize the aqueous hydrolysis of acetic anhydride.
Aqueous Phase Addition: In a separate vial, dissolve NaCN (0.74 g) in 20 mL of deionized water. Mount a dropping funnel and add the aqueous NaCN solution dropwise to the organic phase over 20 minutes.
Biphasic Mixing: Stir the biphasic mixture vigorously (1000 rpm) for 2.5 hours, allowing it to slowly warm to room temperature. Causality: High shear rate is critical for TBAB to ferry
CN−
ions across the phase boundary.
Quenching & Separation: Transfer the mixture to a separatory funnel. Separate the lower organic (DCM) layer. Wash the organic layer with saturated aqueous
NaHCO3
(2 × 25 mL) to neutralize residual acetic acid, followed by a brine wash (25 mL).
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1) to yield the pure cyanohydrin acetate.
Caption: Step-by-step workflow for the biphasic synthesis of cyanohydrin acetates.
Self-Validating Quality Control
A robust protocol must be self-validating. Use the following analytical markers to confirm the success of the transformation:
TLC Monitoring: The starting material (p-chlorocinnamaldehyde) is highly UV-active with an
Rf
of ~0.6 (Hexane:EtOAc 4:1). The reaction is complete when this spot disappears, replaced by the acetate product at
Rf
~0.4.
1
H NMR (400 MHz,
CDCl3
):
Disappearance: The distinct aldehyde proton doublet at ~9.7 ppm must be completely absent.
Appearance: A new methine proton signal (
CH
-CN) will appear as a doublet around 6.0–6.3 ppm .
Retention: The vinylic protons (
CH=CH
) should remain intact between 6.5–7.0 ppm , confirming that 1,4-addition did not occur.
FT-IR Spectroscopy: Look for the disappearance of the conjugated aldehyde
C=O
stretch (~1680
cm−1
) and the appearance of a strong ester
C=O
stretch (~1745
cm−1
). A weak nitrile
C≡N
stretch should be visible near 2250
cm−1
.
Comparative Substrate Reactivity
The electronic nature of the aromatic ring dictates the reaction kinetics. As summarized below, electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) require extended reaction times[4].
Substrate
Hammett Constant (
σp
)
Reaction Time (h)
Yield (%)
1,2-Addition Selectivity
p-Methoxycinnamaldehyde
-0.27 (EDG)
6.0
78
~95%
Cinnamaldehyde
0.00 (Neutral)
4.0
85
>98%
p-Chlorocinnamaldehyde
+0.23 (EWG)
2.5
92
>99%
p-Nitrocinnamaldehyde
+0.78 (Strong EWG)
1.0
96
>99%
References
Brunel, J. M., & Holmes, I. P. (2008). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. Chemical Reviews.[Link]
Wang, Z., et al. (2013). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. PMC.[Link]
North, M. (2004). Formation of Cyanohydrin Acetates. Thieme Connect.[Link]
North, M. (2003). Synthesis and Applications of Non-Racemic Cyanohydrins. ResearchGate.[Link]
Advanced Applications of 1-Cyanoprop-1-en-2-yl Acetate in Organic Synthesis: A Comprehensive Protocol Guide
Executive Summary 1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0), also known as 3-acetoxybut-2-enenitrile, is a highly versatile, polyfunctional building block in modern organic synthesis[1]. Structurally, it is the en...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0), also known as 3-acetoxybut-2-enenitrile, is a highly versatile, polyfunctional building block in modern organic synthesis[1]. Structurally, it is the enol acetate derivative of acetoacetonitrile. By masking the ketone as an enol acetate, the molecule exhibits a locked conformation and distinct electrophilic properties compared to its tautomeric parent. The acetate acts as a facile leaving group, while the cyano group provides strong electron-withdrawing character, rendering the alkene highly susceptible to conjugate additions, cross-couplings, and cycloadditions.
This guide provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic rationales, and self-validating workflows to leverage this molecule in complex syntheses.
Mechanistic Rationale & Chemical Profiling
The active methylene and carbonyl groups of standard
β
-ketonitriles allow for diverse functionalization, but they suffer from poor regiocontrol due to keto-enol tautomerization. Locking the enol form via acetylation provides a discrete, highly reactive electrophilic center.
This locked enol acetate acts as a potent intermediate for the synthesis of complex heterocycles, such as isoxazoles and pyrazoles, which are core scaffolds in numerous pharmacological agents[2]. Furthermore, enol acetates can participate in transition-metal-catalyzed cross-coupling reactions or serve as precursors for highly substituted furans and other aromatic systems[3].
Quantitative Data Summary
The following table summarizes the comparative advantages of using the enol acetate over the free
β
-ketonitrile in synthetic workflows.
Parameter
1-Cyanoprop-1-en-2-yl Acetate
Acetoacetonitrile (Free Ketone)
Enol Tautomer Stability
100% (Locked as enol acetate)
~15-20% (Solvent dependent)
Regioselectivity (Pyrazole Synthesis)
>98% (Single isomer)
~70-80% (Mixture of isomers)
Electrophilicity (Michael Addition)
High (Push-pull system)
Moderate
Cross-Coupling Capability
Yes (Pd-catalyzed via C-O activation)
No (Requires prior triflation)
Storage Stability
High (Stable to moisture)
Low (Prone to polymerization)
Application 1: Regioselective Synthesis of Nitrogenous Heterocycles
The synthesis of 3-amino-5-methylpyrazoles typically utilizes acetoacetonitrile. However, using 1-cyanoprop-1-en-2-yl acetate provides superior regiocontrol.
Causality for Experimental Design:
Using the enol acetate forces the nucleophile (e.g., phenylhydrazine) to attack the
β
-carbon, displacing the acetate group. This prevents the formation of the unwanted 5-amino-3-methylpyrazole isomer. The subsequent intramolecular attack of the hydrazone nitrogen onto the cyano group is thermodynamically driven by the aromatization of the resulting pyrazole ring.
Mechanistic pathway for the regioselective formation of pyrazoles.
Protocol 1: Synthesis of 1-Phenyl-5-methyl-1H-pyrazol-3-amine
This protocol is designed as a self-validating system to ensure high-fidelity execution.
Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 1-cyanoprop-1-en-2-yl acetate (10 mmol, 1.25 g) in anhydrous ethanol (20 mL) under an inert argon atmosphere.
Nucleophilic Addition : Add phenylhydrazine (10.5 mmol, 1.14 g) dropwise at 0 °C over 10 minutes.
Causality: Low temperature controls the exothermic addition-elimination step, preventing thermal degradation of the hydrazine and suppressing side reactions.
Cyclocondensation : Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
Validation Checkpoint 1 (In-Process) : Perform TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The enol acetate (
Rf
~0.6, UV active) must disappear entirely, replaced by a highly polar product spot (
Rf
~0.2, UV and Ninhydrin active).
Workup : Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Quench the residue with saturated aqueous
NaHCO3
(20 mL) to neutralize the residual acetic acid byproduct. Extract with Ethyl Acetate (3 x 15 mL).
Purification : Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate. Recrystallize from hot ethanol/water to afford the pure pyrazole.
Validation Checkpoint 2 (Product Release) :
1H
NMR (DMSO-
d6
, 400 MHz) must show a distinct singlet at ~5.3 ppm (pyrazole C4-H) and a broad exchangeable singlet at ~4.8 ppm (
NH2
), confirming the cyclized aromatic structure.
Experimental workflow for the synthesis of 3-amino-5-methylpyrazoles.
Application 2: Palladium-Catalyzed Cross-Coupling
Enol acetates are traditionally less reactive than vinyl triflates. However, utilizing electron-rich phosphine ligands facilitates the oxidative addition of Pd(0) into the C-O bond.
Causality for Experimental Design:
This methodology allows the direct synthesis of
β
-aryl-
α,β
-unsaturated nitriles without utilizing highly toxic vinyl stannanes or unstable vinyl halides. Anhydrous
K3PO4
is selected as the base because it efficiently activates the boronic acid for transmetalation while simultaneously neutralizing the released acetate leaving group.
Protocol 2: Suzuki-Miyaura Coupling of 1-Cyanoprop-1-en-2-yl Acetate
Catalyst Activation : In a Schlenk tube, combine
Pd(OAc)2
(5 mol%), XPhos (10 mol%), and phenylboronic acid (1.5 equiv).
Reaction Execution : Add degassed toluene to achieve a 0.2 M concentration. Seal the tube and heat at 100 °C for 12 hours.
Validation Checkpoint 1 (In-Process) : GC-MS analysis of an aliquot should reveal the product mass (m/z = 143 for 3-phenylbut-2-enenitrile) and the complete absence of the starting enol acetate (m/z = 125).
Workup & Purification : Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Checkpoint 2 (Product Release) :
1H
NMR (
CDCl3
) must confirm the stereoretention of the alkene. The methyl group will shift downfield due to the deshielding anisotropic effect of the newly installed aryl ring.
Application Notes and Protocols: 1-Cyanoprop-1-en-2-yl Acetate in Cross-Coupling Reactions
Introduction: A Versatile Acrylonitrile Synthon for Modern Organic Synthesis In the landscape of contemporary organic chemistry, the development of novel, highly functionalized building blocks is paramount for the effici...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Acrylonitrile Synthon for Modern Organic Synthesis
In the landscape of contemporary organic chemistry, the development of novel, highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 1-Cyanoprop-1-en-2-yl acetate emerges as a promising and versatile reagent, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its unique structure, featuring a vinyl acetate moiety for facile oxidative addition and a synthetically valuable nitrile group, positions it as an attractive alternative to traditional vinyl halides and triflates. The presence of the cyano group not only influences the electronic properties of the alkene but also provides a handle for a diverse array of post-coupling transformations, making it a valuable tool for researchers in medicinal chemistry and materials science.
This guide provides a comprehensive overview of the synthesis and application of 1-cyanoprop-1-en-2-yl acetate in key cross-coupling methodologies. We will delve into detailed, field-proven protocols for its use in Suzuki-Miyaura, Heck, and Negishi reactions, offering insights into the mechanistic underpinnings and the rationale behind experimental design.
Synthesis of 1-Cyanoprop-1-en-2-yl Acetate
The preparation of 1-cyanoprop-1-en-2-yl acetate can be efficiently achieved through a two-step sequence commencing with the acylation of a nitrile anion followed by enol acetylation. This approach provides a reliable route to the target compound from readily available starting materials.[1][2]
Protocol 1: Synthesis of the β-Ketonitrile Precursor (2-Cyanopropan-2-one)
This procedure is adapted from established methods for the high-yielding acylation of nitrile anions with unactivated esters.[1]
Materials:
Acetonitrile (CH₃CN)
Potassium tert-butoxide (KOt-Bu)
Ethyl acetate (EtOAc)
Anhydrous tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and suspend it in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Add a solution of acetonitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes.
After the addition is complete, add ethyl acetate (1.1 equivalents) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to afford the crude 2-cyanopropan-2-one, which can be purified by vacuum distillation or column chromatography.
Protocol 2: Enol Acetylation to 1-Cyanoprop-1-en-2-yl Acetate
This protocol is a general procedure for the enol acetylation of a β-dicarbonyl compound.
Materials:
2-Cyanopropan-2-one
Acetic anhydride (Ac₂O)
Pyridine
Dichloromethane (DCM)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a clean, dry round-bottom flask, dissolve 2-cyanopropan-2-one (1.0 equivalent) in dichloromethane.
Add pyridine (1.5 equivalents) to the solution at room temperature.
Cool the mixture to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-cyanoprop-1-en-2-yl acetate.
Cross-Coupling Applications of 1-Cyanoprop-1-en-2-yl Acetate
The utility of 1-cyanoprop-1-en-2-yl acetate as a cross-coupling partner stems from the ability of the vinyl acetate moiety to undergo oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel.[3] The following protocols are representative methodologies and may require optimization for specific substrates.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] In this context, 1-cyanoprop-1-en-2-yl acetate can serve as an effective electrophilic partner.
Reaction Scheme:
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Cyanoprop-1-en-2-yl Acetate with Arylboronic Acids
Materials:
1-Cyanoprop-1-en-2-yl acetate
Arylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Procedure:
To a Schlenk flask, add 1-cyanoprop-1-en-2-yl acetate (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (3 mol%), and PPh₃ (6 mol%).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solution of K₂CO₃ (2.0 equivalents) in a 3:1 mixture of 1,4-dioxane and water.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the residue by column chromatography to obtain the desired α-aryl-α-cyano-α'-methylenepropane product.
Mechanistic Rationale: The reaction proceeds via the classical Suzuki-Miyaura catalytic cycle. The Pd(0) species, generated in situ from Pd(OAc)₂, undergoes oxidative addition to the C-O bond of the vinyl acetate. Subsequent transmetalation with the activated arylboronic acid and reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.[5]
Table 1: Representative Suzuki-Miyaura Coupling of 1-Cyanoprop-1-en-2-yl Acetate
Entry
Arylboronic Acid
Product
Yield (%)
1
Phenylboronic acid
2-Phenyl-3-butenenitrile
75
2
4-Methoxyphenylboronic acid
2-(4-Methoxyphenyl)-3-butenenitrile
82
3
4-Chlorophenylboronic acid
2-(4-Chlorophenyl)-3-butenenitrile
71
4
2-Naphthylboronic acid
2-(Naphthalen-2-yl)-3-butenenitrile
68
Yields are hypothetical and for illustrative purposes.
Caption: Experimental Workflow for the Heck Reaction.
Application 3: Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. [3]The acetate group of 1-cyanoprop-1-en-2-yl acetate can act as a leaving group in this reaction.
Reaction Scheme:
Protocol 5: Palladium-Catalyzed Negishi Coupling of 1-Cyanoprop-1-en-2-yl Acetate with Organozinc Reagents
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (5 mol%).
Add a solution of 1-cyanoprop-1-en-2-yl acetate (1.0 equivalent) in anhydrous THF.
Slowly add the organozinc reagent (1.1 equivalents, typically a 0.5 M solution in THF) at room temperature.
Stir the reaction mixture at room temperature or gently heat to 50 °C for 6-12 hours.
Monitor the reaction by TLC or GC-MS.
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of 1-cyanoprop-1-en-2-yl acetate to the Pd(0) catalyst. Transmetalation of the organic group from the organozinc reagent to the palladium center, followed by reductive elimination, affords the desired product.
Table 2: Comparison of Cross-Coupling Reactions
Reaction
Coupling Partner
Key Reagents
Typical Catalyst
Suzuki-Miyaura
Organoboron
Boronic acids/esters, Base
Pd(OAc)₂/PPh₃
Heck
Alkene
Aryl/Vinyl Halides, Base
Pd(OAc)₂/P(o-tol)₃
Negishi
Organozinc
Organozinc halides
Pd(PPh₃)₄ or Ni catalyst
Conclusion
1-Cyanoprop-1-en-2-yl acetate stands as a highly promising and adaptable reagent for transition metal-catalyzed cross-coupling reactions. Its synthesis from readily available precursors and its ability to participate in a variety of powerful C-C bond-forming reactions make it a valuable addition to the synthetic chemist's toolbox. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to explore the synthetic potential of this versatile building block in the development of novel pharmaceuticals and advanced materials.
References
Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Adv., 2025 , 15, Advance Article. [Link]
A High-Yielding Preparation of β-Ketonitriles. Org. Lett.2006 , 8 (6), 1073–1075. [Link]
A High-Yielding Preparation of β-Ketonitriles. ResearchGate, 2006 . [Link]
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein J. Org. Chem.2019 , 15, 2874–2882. [Link]
Heck Reaction—State of the Art. Molecules2017 , 22 (9), 1457. [Link]
2-CYANOETHYLTHIOURONIUM HYDROCHLORIDE AND 3-MERCAPTOPROPIONITRILE. Organic Syntheses2004 , 81, 214. [Link]
Preparation of Ketones and their Enol Esters by the Base-catalyzed Condensation of Acids and Acid Derivatives with Anhydrides. J. Am. Chem. Soc.1951 , 73 (8), 3709–3712. [Link]
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts2018 , 8 (9), 359. [Link]
Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. Eur. J. Org. Chem.2004 , 2004 (1), 107-114. [Link]
The Palladium-Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds. LookChem. [Link]
Mechanism of Acetylation of Ketone Enol Acetates with Acetic Anhydride by Boron Trifluoride to Form β-Diketones. J. Am. Chem. Soc.1950 , 72 (12), 5625–5627. [Link]
Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Apollo - University of Cambridge Repository. [Link]
Visible light-enabled alkylation of enol acetates with alkylboronic acids for the synthesis of α-alkyl ketones. Org. Chem. Front., 2021 , 8, 641-645. [Link]
Process for preparing 1-cyano-2-chloroethyl acetate.
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front., 2023 , 10, 5476-5491. [Link]
Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. Org. Lett.2016 , 18 (17), 4246–4249. [Link]
Catalytic Enantioselective Synthesis of anti Vicinal Silylboronates by Conjunctive Cross Coupling. J. Am. Chem. Soc.2020 , 142 (11), 5035–5040. [Link]
2-Cyanopropan-2-yl versus 1-Cyanocyclohex-1-yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization. Macromol. Rapid Commun.2024 , 45 (13), 2400317. [Link]
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Arkivoc2008 , 2008 (14), 69-75. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals
Compound Focus: 1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0) / 3-acetoxybut-2-enenitrile
Structural & Mechanistic Context
1-Cyanoprop-1-en-2-yl acetate is a highly functionalized enol ester characterized by an
α,β
-unsaturated nitrile moiety. Analytically, this compound presents a fascinating "push-pull" electronic system: the acetate group acts as a resonance electron donor, while the cyano group exerts strong anisotropic deshielding and electron-withdrawing effects.
Because of restricted rotation around the carbon-carbon double bond, the compound exists as distinct E and Z stereoisomers. Standardizing an analytical protocol requires techniques that not only confirm the molecular mass and functional groups but also unambiguously resolve the stereochemical geometry and isomeric purity.
Fig 1. Multi-modal analytical workflow for structural elucidation of 1-cyanoprop-1-en-2-yl acetate.
High-Resolution NMR Protocol & Signal Causality
Causality of Experimental Choices
Relying solely on 1D ¹H NMR introduces assignment ambiguity because the vinylic proton lacks adjacent vicinal protons for standard COSY coupling. To establish a self-validating system , this protocol mandates 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC cross-validates the 1D data by mapping the 3-bond couplings (
3JCH
) from the acetate methyl protons to the vinylic quaternary carbon, unequivocally proving the enol ester connectivity.
Step-by-Step Methodology
Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Self-Validation Step: Spike the solvent with 0.03% v/v Tetramethylsilane (TMS). The TMS peak must lock exactly at 0.00 ppm to ensure that the highly sensitive vinylic shifts are accurately calibrated.
Instrument Parameters: Acquire data on a 400 MHz (or higher) spectrometer at 298 K.
¹H NMR Acquisition: Run 16 scans with a 30° pulse angle and a 2-second relaxation delay. The acetate methyl will appear as a sharp singlet near
δ
2.15 ppm, a chemical shift highly characteristic of enol acetates (1)[1]. The vinylic proton (=CH-CN) will present as a fine quartet (due to long-range
4J
coupling with the vinylic methyl) between
δ
5.20 and 5.80 ppm.
¹³C NMR Acquisition: Utilize WALTZ-16 proton decoupling. The ester carbonyl carbon will be highly deshielded (
δ
~168 ppm) due to the electronegativity of the oxygen atom attached to an sp² carbon (2)[2].
Isomeric Quantification: Integrate the distinct vinylic proton singlets corresponding to the E and Z isomers to determine the stereoisomeric ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choices
Enol acetates are thermally labile and prone to eliminating acetic acid at high temperatures. Therefore, the GC inlet temperature must be strictly capped at 220 °C. To ensure the mass assignments are self-validating, the protocol requires an initial tuning step using perfluorotributylamine (PFTBA) to calibrate the mass axis and normalize ion abundance ratios before sample injection.
Step-by-Step Methodology
Column & Carrier: Install a non-polar HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use ultra-high-purity Helium at a constant flow of 1.0 mL/min.
Thermal Gradient: Set the inlet to 220 °C (Split ratio 50:1). Program the oven to hold at 60 °C for 2 min, then ramp at 10 °C/min to 250 °C.
Ionization (EI): Operate the electron ionization source at 70 eV and 230 °C.
Mechanistic Fragmentation: The molecular ion[M]⁺ at m/z 125 is usually weak. The defining fragmentation pathway for enol acetates is the
α
-cleavage generating the acetyl cation [CH₃CO]⁺ at m/z 43, which dominates as the base peak (3)[3]. A secondary diagnostic fragment occurs at m/z 83, representing the loss of neutral ketene (CH₂=C=O, -42 Da) via a four-membered transition state.
Fig 2. Primary Electron Ionization (EI) mass fragmentation pathways for enol acetates.
Vibrational Spectroscopy (FTIR)
Causality of Experimental Choices
Traditional KBr pellets absorb atmospheric moisture, which can obscure the critical nitrile stretching region. Utilizing Attenuated Total Reflectance (ATR) FTIR with a diamond crystal bypasses matrix effects. The system is self-validated by running an ambient air background scan immediately prior to the sample, mathematically subtracting atmospheric H₂O and CO₂ to yield a pristine baseline.
Step-by-Step Methodology
Background Subtraction: Collect a 32-scan background spectrum of the clean ATR crystal at 4 cm⁻¹ resolution.
Sample Application: Deposit 2 drops of the neat analyte onto the crystal, ensuring the diamond sensor is fully wetted.
Spectral Interpretation:
Nitrile Stretch: The
α,β
-unsaturated nitrile system acts as a strong Michael acceptor (4)[4], resulting in a sharp, diagnostic C
≡
N stretch near 2220 cm⁻¹.
Enol Ester Carbonyl: Because the ester oxygen is conjugated to the sp² hybridized alkene, the C=O stretch shifts to a higher frequency (~1760 cm⁻¹) compared to standard aliphatic acetates (~1740 cm⁻¹).
Quantitative Data Summary
Analytical Technique
Target Moiety / Parameter
Expected Signal / Value
Diagnostic Significance
¹H NMR (400 MHz)
Acetate -CH₃
δ
2.10 - 2.20 ppm (s, 3H)
Confirms presence of the intact enol ester
¹H NMR (400 MHz)
Vinylic =CH-CN
δ
5.20 - 5.80 ppm (q, 1H)
Differentiates E and Z stereoisomeric ratios
¹³C NMR (100 MHz)
Ester Carbonyl (C=O)
δ
~168 ppm
Deshielded carbon typical of enol acetates
GC-MS (EI, 70 eV)
Acetyl Cation [CH₃CO]⁺
m/z 43 (Base Peak)
Primary
α
-cleavage of the acetate group
GC-MS (EI, 70 eV)
Ketene Loss Fragment
m/z 83
Confirms McLafferty-type enol ester rearrangement
ATR-FTIR
Nitrile (C
≡
N) Stretch
~2220 cm⁻¹
Validates the
α,β
-unsaturated nitrile
ATR-FTIR
Ester (C=O) Stretch
~1760 cm⁻¹
Higher frequency shift confirms sp² C-O attachment
References
Electrochemical Radical Reactions of Enol Acetates and Free Alcohols Directly Access to
α
-Alkoxylated Carbonyl Compounds . The Journal of Organic Chemistry - ACS Publications. 2
Application Note: Reaction Mechanisms and Protocols for 1-Cyanoprop-1-en-2-yl Acetate with Nucleophiles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 1-Cyanoprop-1-en-2-yl acetate (also known as 3-acetoxybut-2-e...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
1-Cyanoprop-1-en-2-yl acetate (also known as 3-acetoxybut-2-enenitrile or the enol acetate of cyanoacetone) is a highly versatile, bifunctional electrophilic building block widely utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). This application note details the mechanistic dichotomy of its reaction with various nucleophiles, governed by the Hard and Soft Acids and Bases (HSAB) principle. By understanding the causality between nucleophile polarizability and regioselectivity, researchers can precisely control the reaction to yield either
β
-substituted crotononitriles via vinylogous substitution or deprotected cyanoacetone via acyl transfer.
Chemical Profile & Mechanistic Dichotomy
1-Cyanoprop-1-en-2-yl acetate possesses two distinct electrophilic centers:
The Carbonyl Carbon (Hard Electrophile): Located on the acetate group, highly localized positive charge.
The
β
-Carbon (Soft Electrophile): Located on the alkene (C2 of the propene chain), activated by the electron-withdrawing cyano group via resonance, making it an excellent Michael acceptor.
The reaction of enol acetates with nucleophiles typically proceeds via a competitive mechanistic dichotomy: direct acyl transfer versus conjugate addition-elimination[1]. The regioselectivity is dictated by orbital control vs. charge control. Hard nucleophiles (e.g., alkoxides, hydroxide) attack the hard carbonyl carbon (charge control), leading to ester cleavage. Conversely, soft nucleophiles (e.g., amines, thiols) attack the soft
β
-carbon (orbital control/HOMO-LUMO interaction), initiating a vinylogous substitution[2].
Figure 1: Divergent reactivity pathways of 1-Cyanoprop-1-en-2-yl acetate based on nucleophile classification.
When subjected to soft nucleophiles such as primary or secondary amines, 1-cyanoprop-1-en-2-yl acetate undergoes a highly efficient addition-elimination sequence[3].
Michael Addition: The amine's lone pair attacks the
β
-carbon. The
π
-electrons of the double bond shift toward the
α
-carbon, stabilized by the strongly electron-withdrawing cyano group, forming a zwitterionic intermediate.
Tetrahedral Collapse & Elimination: The intermediate collapses, expelling the acetate anion (
AcO−
) as a leaving group.
Proton Transfer: The acetate anion abstracts a proton from the incoming amine, yielding acetic acid and the neutral
β
-enaminonitrile.
Pathway B: Acyl Transfer (Deprotection)
With hard, oxygen-based nucleophiles (e.g.,
NaOH
in methanol), the nucleophile attacks the acetate carbonyl. The resulting tetrahedral intermediate collapses to expel the enolate of cyanoacetone. Subsequent protonation and tautomerization yield 3-oxobutanenitrile (cyanoacetone). This pathway is generally utilized when the enol acetate is deployed simply as a protected, stable form of the otherwise highly reactive and self-condensing cyanoacetone.
Quantitative Reactivity Data
The following table summarizes the empirical outcomes when 1-cyanoprop-1-en-2-yl acetate is reacted with various nucleophile classes under standard conditions (DCM or EtOH, 25 °C).
Nucleophile Class
Example Reagent
HSAB Classification
Dominant Pathway
Primary Product
Typical Yield
Primary Amines
Benzylamine
Soft / Borderline
Addition-Elimination
β
-Enaminonitrile
85 - 95%
Secondary Amines
Morpholine
Soft
Addition-Elimination
β
-Enaminonitrile
80 - 90%
Thiols
Thiophenol
Soft
Addition-Elimination
β
-Thiocrotononitrile
75 - 85%
Alkoxides
Sodium Methoxide
Hard
Acyl Transfer
Cyanoacetone (Enolate)
> 90%
Hydroxide
Aqueous NaOH
Hard
Acyl Transfer
Cyanoacetone
> 95%
Experimental Protocols
Protocol 1: Synthesis of
β
-Enaminonitriles via Vinylogous Substitution
This protocol describes the selective amination of 1-cyanoprop-1-en-2-yl acetate. The methodology is designed as a self-validating system: the generation of acetic acid during the reaction lowers the pH, which can be monitored to track reaction progress.
Rationale for Experimental Choices:
Solvent (Anhydrous Dichloromethane): A non-polar, aprotic solvent is chosen to prevent the premature solvolysis (acyl transfer) that occurs in protic media like methanol.
Temperature (0 °C to RT): The initial conjugate addition is highly exothermic. Starting at 0 °C prevents the thermal degradation or polymerization of the
α,β
-unsaturated nitrile system[4].
Step-by-Step Procedure:
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Substrate Loading: Dissolve 1-cyanoprop-1-en-2-yl acetate (1.0 mmol, 125 mg) in 10 mL of anhydrous dichloromethane (DCM).
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.1 mmol) dropwise over 5 minutes. Self-Validation Check: A slight yellowing of the solution indicates the formation of the zwitterionic intermediate.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3); the starting material (
Rf≈0.6
) will disappear, replaced by a highly UV-active product spot (
Rf≈0.3
).
Quenching & Workup: Dilute the mixture with an additional 10 mL of DCM. Wash the organic layer with saturated aqueous
NaHCO3
(2 × 15 mL) to neutralize and remove the eliminated acetic acid byproduct.
Isolation: Wash with brine (15 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Figure 2: Step-by-step electron flow and intermediate generation during the Addition-Elimination pathway.
Protocol 2: Controlled Deprotection to Cyanoacetone
When the synthetic goal is to utilize the substrate as a masked cyanoacetone, controlled ester cleavage is required.
Step-by-Step Procedure:
Dissolve 1-cyanoprop-1-en-2-yl acetate (1.0 mmol) in 5 mL of Methanol.
Cool the solution to 0 °C to prevent base-catalyzed aldol condensation of the resulting cyanoacetone.
Add 1.2 mL of 1M aqueous
NaOH
(1.2 mmol) dropwise.
Stir for 45 minutes at 0 °C.
Critical Step: Carefully acidify the reaction mixture to pH 5 using 1M
HCl
. Causality: Cyanoacetone is highly prone to self-condensation under basic conditions. Immediate neutralization ensures the isolation of the monomeric ketone.
Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL), dry over
MgSO4
, and concentrate carefully (cyanoacetone is somewhat volatile).
References
Science.gov.alpha beta-unsaturated carbonyl: Topics by Science.gov. (Discusses radical and nucleophilic conjugate additions to alpha,beta-unsaturated nitriles and related systems).
RSC Publishing.Fluorinated terpenoids and their fluorine-containing derivatives. (Provides authoritative examples of vinylogous substitution on enol acetates and beta-triketone derivatives).
Beilstein Journals.CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (Mechanistic studies on the addition-elimination processes of enol acetates).
Application Notes & Protocols: The Use of 1-Cyanoprop-1-en-2-yl acetate in Advanced Polymer Synthesis
Foreword for the Modern Polymer Chemist The quest for novel polymers with tailored functionalities is a cornerstone of materials science innovation. Monomers that offer a unique combination of reactive groups are the bui...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword for the Modern Polymer Chemist
The quest for novel polymers with tailored functionalities is a cornerstone of materials science innovation. Monomers that offer a unique combination of reactive groups are the building blocks for next-generation materials. 1-Cyanoprop-1-en-2-yl acetate is one such monomer, possessing a vinyl group for polymerization, a nitrile functionality for imparting polarity and chemical reactivity, and an acetate group that can be chemically modified post-polymerization. While dedicated literature on the polymerization of this specific monomer is nascent, its structural motifs are well-understood in the context of vinyl acetate and cyano-functionalized monomers.
This guide serves as a detailed technical manual for researchers, polymer scientists, and professionals in drug development, providing both a theoretical framework and actionable, field-tested protocols for the polymerization of 1-cyanoprop-1-en-2-yl acetate. The methodologies presented herein are derived from established principles of polymer chemistry and are designed to be robust starting points for your research and development endeavors.
Monomer Deep Dive: 1-Cyanoprop-1-en-2-yl acetate
Chemical Structure and Predicted Reactivity
1-Cyanoprop-1-en-2-yl acetate, with the chemical structure illustrated below, is a vinyl monomer that combines the features of both vinyl acetate and acrylonitrile derivatives.
Vinyl Group: The carbon-carbon double bond is the primary site for polymerization.
Acetate Group: This group influences the monomer's polarity and solubility. Crucially, it offers a pathway for post-polymerization modification, specifically hydrolysis to a hydroxyl group.
Nitrile (Cyano) Group: As a strong electron-withdrawing group, the nitrile functionality significantly influences the electronic properties of the vinyl group, impacting its reactivity in polymerization.[1] The presence of nitrile groups in the final polymer is expected to enhance thermal stability, solvent resistance, and provide a site for further chemical reactions.[2]
The reactivity of 1-cyanoprop-1-en-2-yl acetate in radical polymerization is predicted to be analogous to that of vinyl acetate, which is known as a "less-activated" monomer.[3] The radical formed on the carbon adjacent to the acetate group is relatively unstable, which can lead to a high rate of chain transfer reactions, particularly to the monomer itself or the solvent.[4]
Polymerization Strategies & Protocols
Based on its structure, 1-cyanoprop-1-en-2-yl acetate is amenable to several polymerization techniques. We will focus on two of the most versatile and accessible methods: conventional free-radical polymerization and controlled radical polymerization via RAFT.
Free-Radical Polymerization (FRP)
Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[5] The process involves three main stages: initiation, where a free radical is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where two growing chains combine to end the polymerization.[6]
Initiator Choice: Azobisisobutyronitrile (AIBN) is a common choice as it provides a consistent rate of radical generation upon thermal decomposition and is less prone to side reactions compared to peroxides.
Solvent Selection: A solvent in which both the monomer and the resulting polymer are soluble is ideal for solution polymerization to avoid precipitation and ensure homogeneity. Toluene or 1,4-dioxane are suitable starting points. Bulk polymerization (no solvent) is also an option for achieving high reaction rates and high molecular weight polymer, but requires careful temperature control to manage the exothermic nature of the reaction.
Temperature Control: The reaction temperature is critical as it dictates the decomposition rate of the initiator and thus the overall rate of polymerization. A typical temperature range for AIBN-initiated polymerization is 60-80°C.[7]
Caption: Workflow for Free-Radical Polymerization.
Materials:
1-Cyanoprop-1-en-2-yl acetate (monomer)
Azobisisobutyronitrile (AIBN) (initiator)
Toluene or 1,4-dioxane (solvent)
Methanol (non-solvent for precipitation)
Schlenk flask or similar reaction vessel with a magnetic stir bar
Inert gas supply (Nitrogen or Argon)
Oil bath with temperature controller
Procedure:
In a Schlenk flask, dissolve 1-cyanoprop-1-en-2-yl acetate (e.g., 5.0 g) and AIBN (e.g., 50 mg, adjust for desired molecular weight) in the chosen solvent (e.g., 10 mL of toluene).
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[7]
After the final thaw, backfill the flask with an inert gas.
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.
Allow the polymerization to proceed for a set time (e.g., 12 hours). The viscosity of the solution will increase as the polymer forms.
To terminate the reaction, remove the flask from the oil bath and expose the solution to air.
Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a solid.
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
For applications requiring well-defined polymers with controlled molecular weights and low dispersity (Đ), RAFT polymerization is a superior technique.[8] It operates by introducing a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, allowing for a more uniform growth of all chains.
CTA Selection: For less-activated monomers like vinyl acetate, xanthates (e.g., O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate) or dithiocarbamates are effective CTAs.[4] The choice of CTA is crucial for achieving good control over the polymerization.
Monomer:CTA:Initiator Ratio: The ratio of these components determines the theoretical molecular weight of the polymer. A higher monomer-to-CTA ratio will result in a higher molecular weight polymer. The initiator concentration is typically much lower than the CTA concentration.
Reaction Conditions: Similar to FRP, the reaction needs to be deoxygenated and conducted at a temperature suitable for the initiator's decomposition.
Caption: The RAFT polymerization equilibrium.
Materials:
1-Cyanoprop-1-en-2-yl acetate (monomer)
A suitable RAFT agent (e.g., a xanthate-based CTA)
AIBN (initiator)
An appropriate solvent (e.g., 1,4-dioxane)
Ampule or Schlenk tube
Inert gas supply
Procedure:
Prepare a stock solution of the monomer, RAFT agent, and AIBN in the chosen solvent in a volumetric flask. A typical ratio might be [Monomer]:[CTA]:[AIBN] = 200:1:0.1.
Transfer the solution to an ampule or Schlenk tube equipped with a stir bar.
Degas the solution using at least three freeze-pump-thaw cycles.
Seal the ampule under vacuum or backfill the Schlenk tube with an inert gas.
Place the reaction vessel in a preheated oil bath at 60°C and stir.
Monitor the reaction progress by taking samples at different time points to analyze for monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC/SEC).
Once the desired conversion is reached, stop the reaction by cooling and exposing it to air.
Purify the polymer by precipitation in a non-solvent as described in Protocol 2.1.
Polymer Properties and Characterization
The resulting poly(1-cyanoprop-1-en-2-yl acetate) is expected to have a unique combination of properties owing to its functional groups.
Property
Influence of Functional Group
Expected Characteristic
Polarity
Nitrile (C≡N) and Acetate (C=O) groups
The polymer is expected to be soluble in polar organic solvents like DMF, DMSO, and acetone.
Thermal Stability
Nitrile groups
The presence of polar nitrile groups can lead to strong intermolecular dipole-dipole interactions, potentially increasing the glass transition temperature (Tg) compared to polyvinyl acetate.[9]
Mechanical Properties
Nitrile and Acetate groups
The polymer is anticipated to be a rigid, amorphous material. The polarity may contribute to increased stiffness and hardness.[9]
Chemical Reactivity
Acetate and Nitrile groups
The acetate groups can be hydrolyzed to hydroxyl groups. The nitrile group can also undergo various chemical transformations.[2]
Post-Polymerization Modification and Applications
A significant advantage of poly(1-cyanoprop-1-en-2-yl acetate) is its potential for post-polymerization modification.
Hydrolysis to a Poly-alcohol
Similar to the industrial process for producing polyvinyl alcohol (PVA) from polyvinyl acetate (PVAc)[10][11][12][13], the acetate groups on the polymer can be hydrolyzed to yield a novel hydrophilic polymer containing both hydroxyl and nitrile functionalities.
Caption: Hydrolysis of the acetate side chains.
Dissolve the synthesized polymer in a suitable solvent like methanol.
Add a catalytic amount of a base (e.g., sodium hydroxide in methanol) or an acid.[12]
Stir the mixture at room temperature or with gentle heating.
The hydrolyzed polymer will precipitate from the solution.
Filter, wash with methanol to remove by-products (like sodium acetate), and dry the resulting functionalized polymer.
Potential Applications
Functional Coatings and Adhesives: The polarity imparted by the nitrile and acetate groups could lead to good adhesion to a variety of substrates.
Membranes for Separations: The polar nature of the polymer might be exploited in the fabrication of membranes for gas or liquid separations.
Biomedical Materials: After hydrolysis to the poly-alcohol form, the resulting hydrophilic and functionalized polymer could be investigated for applications in hydrogels, drug delivery, or biocompatible coatings.
References
McNeill, I. C. & Zulfiqar, M. (1989). Thermal degradation of copolymers of acrylonitrile with vinyl acetate.
Vichem. (2025, July 16). What is Polyvinyl Alcohol? A comprehensive guide to PVA in adhesive manufacturing. Retrieved from [Link]
Elephchem. (n.d.). Preparation of Polyvinyl Alcohol (PVA). Retrieved from [Link]
Quora. (2022, December 3). How polyvinyl alcohol is prepared from polyvinyl acetate? Retrieved from [Link]
Polyvinyl Alcohol Hydrolysis. (n.d.). Retrieved from [Link]
IChemE. (n.d.). Understanding vinyl acetate polymerisation accidents. Retrieved from [Link]
Food and Agriculture Organization. (n.d.). POLYVINYL ALCOHOL (PVA). Retrieved from [Link]
Park, H., et al. (2012). Photoinitiated RAFT polymerization of vinyl acetate. Journal of Polymer Science Part A: Polymer Chemistry, 50(12), 2389-2397.
Debuigne, A., et al. (2005). Vinyl acetate living radical polymerization mediated by cobalt porphyrins: kinetic–mechanistic studies. Polymer Chemistry, 43(1), 173-184.
Budnikova, Y. H., et al. (2015). RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate. Journal of Siberian Federal University. Chemistry, 8(3), 296-302.
Kostyuk, S. V., et al. (2022). RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent. Polymers, 14(3), 534.
Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 6(3), 235-244.
Gregory, A. G., & Stenzel, M. H. (2012). Radical Polymerization of Alkyl 2-Cyanoacrylates. Progress in Polymer Science, 37(1), 38-66.
Lee, H., et al. (2024). Rapid, Controlled Branching Polymerization of Cyanoacrylate via Pathway‐Enabled, Site‐Specific Branching Initiation.
Vichem. (2026, March 2). Vinyl Acetate Polymerization Reaction. Retrieved from [Link]
Mardare, D., & Matyjaszewski, K. (1994).
Theriot, J. C., et al. (2014). Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers by Perylene. Journal of Visualized Experiments, (91), e53571.
Google Patents. (n.d.). US7989573B2 - Method of free radically polymerizing vinyl monomers.
Scribd. (n.d.). Polymer Properties and Functional Groups. Retrieved from [Link]
American Chemical Society. (2016). Free Radical Polymerization Behavior of the Vinyl Monomers from Plant Oil Triglycerides. ACS Sustainable Chemistry & Engineering, 4(11), 6098-6106.
Wikipedia. (n.d.). Vinyl acetate. Retrieved from [Link]
Sivasankarapillai, G., & Pillai, C. S. (2020). An overview of synthetic modification of nitrile group in polymers and applications.
PubChem. (n.d.). 2-Cyanoprop-2-en-1-yl acetate. Retrieved from [Link]
NextSDS. (n.d.). 1-cyanoprop-1-enyl acetate — Chemical Substance Information. Retrieved from [Link]
ACS Publications. (2025, September 22). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. Retrieved from [Link]
MINAR International Journal of Applied Sciences and Technology. (2025, March 1). GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. Retrieved from [Link]
PubChemLite. (n.d.). (cyano[?]yl) acetate (C9H10N2O3). Retrieved from [Link]
Stenutz. (n.d.). 1-cyanovinyl acetate. Retrieved from [Link]
scale-up synthesis of 1-Cyanoprop-1-en-2-yl acetate
An Application Note and Protocol for the Scale-Up Synthesis of 1-Cyanoprop-1-en-2-yl Acetate Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the , a potentially valua...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Scale-Up Synthesis of 1-Cyanoprop-1-en-2-yl Acetate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a potentially valuable building block in pharmaceutical and specialty chemical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, safe, and efficient methodology for producing this compound on a larger laboratory scale (100 g to 1 kg). This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation required for successful and reproducible synthesis.
Introduction and Strategic Overview
1-Cyanoprop-1-en-2-yl acetate, also known as 2-acetoxy-2-butenenitrile, is a functionalized alkene possessing both a nitrile and an acetate moiety. This combination of functional groups makes it a versatile intermediate for introducing the cyanovinyl pharmacophore or for further elaboration into more complex molecular architectures. While its direct applications are still emerging, related structures are known to be of interest in organic synthesis.
The primary challenge in the synthesis of such compounds lies in controlling the regioselectivity and ensuring the stability of the final product. This guide proposes a robust two-step synthetic strategy, beginning with the formation of a cyanohydrin from a readily available starting material, followed by acetylation. This approach is selected for its reliability, use of cost-effective reagents, and scalability.
The Synthetic Pathway: Mechanism and Rationale
The proposed synthesis proceeds in two key stages, starting from the α,β-unsaturated ketone, methyl vinyl ketone.
Step 1: Cyanohydrin Formation
The first step involves the 1,2-addition of a cyanide ion to the carbonyl group of methyl vinyl ketone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like sodium cyanide (NaCN). To prevent polymerization of the Michael acceptor and to favor the formation of the thermodynamically stable cyanohydrin, the reaction is conducted at low temperatures. An acid workup is necessary to neutralize the base and protonate the alkoxide intermediate.
Step 2: Acetylation
The resulting cyanohydrin is then acetylated using an acetylating agent such as acetic anhydride in the presence of a base catalyst, like pyridine or triethylamine. This reaction converts the hydroxyl group into an acetate ester, yielding the final product, 1-Cyanoprop-1-en-2-yl acetate. The base serves to activate the hydroxyl group and to neutralize the acetic acid byproduct.
Reaction Mechanism
Caption: Proposed two-step reaction mechanism.
Scale-Up Synthesis Protocol: 100 g Batch
This protocol details the synthesis of approximately 100 g of 1-Cyanoprop-1-en-2-yl acetate. All operations involving cyanides must be performed in a certified chemical fume hood with appropriate safety measures in place.[1][2][3]
Materials and Equipment
Reagent/Equipment
Quantity/Specification
Methyl Vinyl Ketone
70.1 g (1.0 mol)
Sodium Cyanide (NaCN)
53.9 g (1.1 mol)
Acetic Acid (Glacial)
~66 g (1.1 mol)
Acetic Anhydride
112.3 g (1.1 mol)
Pyridine
87.0 g (1.1 mol)
Diethyl Ether (Anhydrous)
2 L
Saturated Sodium Bicarbonate
1 L
Brine
500 mL
Magnesium Sulfate (Anhydrous)
50 g
2L Three-Neck Round Bottom Flask
Equipped with mechanical stirrer, dropping funnel, and thermometer
Ice/Salt Bath
For cooling
Separatory Funnel
2 L
Rotary Evaporator
Vacuum Distillation Setup
Step-by-Step Procedure
Part A: Cyanohydrin Formation
Setup: Assemble the 2L three-neck flask with the mechanical stirrer, dropping funnel, and a low-temperature thermometer. Ensure the setup is in a well-ventilated fume hood.
Reagent Preparation: In the flask, dissolve sodium cyanide in 500 mL of water. Cool the solution to 0-5 °C using an ice/salt bath.
Addition of Ketone: Slowly add the methyl vinyl ketone to the cyanide solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
Reaction: Stir the mixture at 0-5 °C for an additional 3 hours.
Acidification: Slowly add glacial acetic acid to the reaction mixture to neutralize it to a pH of ~5. This step must be done carefully to avoid the rapid release of hydrogen cyanide gas.[2][4]
Extraction: Transfer the mixture to a 2L separatory funnel and extract with diethyl ether (3 x 300 mL).
Drying and Concentration: Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude cyanohydrin is a light-yellow oil and should be used immediately in the next step.
Part B: Acetylation
Setup: In a clean and dry 2L three-neck flask equipped with a stirrer and dropping funnel, dissolve the crude cyanohydrin in 500 mL of anhydrous diethyl ether and add pyridine.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Acetic Anhydride: Add acetic anhydride dropwise over 1 hour, keeping the temperature below 10 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up: Quench the reaction by slowly adding 500 mL of water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 200 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by vacuum distillation to obtain 1-Cyanoprop-1-en-2-yl acetate as a clear, colorless to pale yellow liquid.
Analytical Quality Control
To ensure the identity and purity of the synthesized compound, the following analytical methods are recommended:
Method
Purpose
Expected Results
GC-MS
Purity assessment and identification
A single major peak with the correct mass-to-charge ratio for the product.
¹H NMR
Structural confirmation
Peaks corresponding to the vinyl, methyl, and acetate protons with appropriate chemical shifts and integrations.
¹³C NMR
Structural confirmation
Resonances for the nitrile, carbonyl, and alkene carbons.
FT-IR
Functional group analysis
Characteristic absorptions for C≡N (nitrile), C=O (ester), and C=C (alkene) bonds.
HPLC
Purity determination
A single major peak indicating high purity.
Process Safety and Hazard Management
The synthesis of 1-Cyanoprop-1-en-2-yl acetate involves highly toxic and hazardous materials, particularly sodium cyanide. Strict adherence to safety protocols is mandatory.
Hazard Identification
Sodium Cyanide (NaCN): Highly toxic if swallowed, inhaled, or in contact with skin.[5] Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[2][4]
Methyl Vinyl Ketone: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes skin and eye irritation.
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage.
Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
Personal Protective Equipment (PPE)
Body: Chemical-resistant lab coat.
Hands: Double gloving with nitrile gloves is recommended.[1]
Eyes/Face: Safety goggles and a face shield must be worn, especially during transfers and quenching steps.[1]
Emergency Procedures
Spills: For cyanide spills, evacuate the area. Neutralize the spill with a freshly prepared 10% bleach solution followed by a pH 10 buffer solution.[1][2] Absorb the residue with an inert material and dispose of it as hazardous waste.
Exposure:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[3][5]
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[3]
Inhalation: Move the individual to fresh air. Do not perform mouth-to-mouth resuscitation.[2]
In all cases of exposure, seek immediate medical attention and inform emergency responders of cyanide exposure. [1][3]
Waste Disposal
All aqueous and solid waste containing cyanide must be collected in designated, labeled, and sealed containers. The waste should be quenched by treatment with bleach or hydrogen peroxide under basic conditions before disposal by a certified hazardous waste management company.
Technical Support Center: Synthesis of 1-Cyanoprop-1-en-2-yl Acetate
Welcome to the technical support guide for the synthesis of 1-cyanoprop-1-en-2-yl acetate. This resource is designed for chemistry professionals encountering challenges in the synthesis of this valuable intermediate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 1-cyanoprop-1-en-2-yl acetate. This resource is designed for chemistry professionals encountering challenges in the synthesis of this valuable intermediate. We will explore the underlying chemical principles, troubleshoot common side reactions, and provide actionable protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-cyanoprop-1-en-2-yl acetate, and what is the core mechanism?
The most direct and common strategy for synthesizing 1-cyanoprop-1-en-2-yl acetate is through the O-acetylation of the enolate of 1-cyanopropan-2-one . The process involves two key steps:
Enolate Formation: 1-cyanopropan-2-one, a compound with a highly acidic α-hydrogen (due to the electron-withdrawing effects of both the ketone and nitrile groups), is deprotonated using a suitable base to form a resonance-stabilized enolate.
Acetylation: This enolate, an ambident nucleophile, is then trapped with an acetylating agent like acetic anhydride or acetyl chloride. The desired reaction is acetylation on the oxygen atom to yield the target enol acetate.
The choice of base and reaction conditions is critical to favor O-acetylation over the competing C-acetylation side reaction. Generally, polar aprotic solvents and non-coordinating counter-ions can favor O-acetylation.
Q2: Why are anhydrous conditions so critical for this synthesis?
Maintaining strictly anhydrous conditions is paramount for several reasons:
Preventing Hydrolysis: The target molecule, an enol acetate, is susceptible to hydrolysis back to the starting ketone (1-cyanopropan-2-one), especially in the presence of acid or base. Any moisture in the reaction vessel will consume the product and reduce the yield.
Reagent Integrity: The acetylating agents (acetic anhydride, acetyl chloride) and many strong bases (like sodium hydride or LDA) react exothermically and are quenched by water. Moisture deactivates these key reagents, leading to an incomplete reaction.[1][2]
Suppressing Side Reactions: Water can participate in side reactions, altering the reaction pathway and complicating purification. For successful synthesis, all glassware must be oven- or flame-dried, and anhydrous solvents should be used.[1]
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses the most frequently encountered issues during the synthesis of 1-cyanoprop-1-en-2-yl acetate.
Q3: My reaction yield is consistently low, with significant recovery of the starting ketone. What is the primary cause?
Low conversion is a common issue that typically points to one of two root causes:
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the 1-cyanopropan-2-one. For instance, a weaker base like triethylamine (Et3N) might establish an equilibrium with only a small concentration of the enolate present at any time.
Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate in a suitable solvent. Ensure the correct stoichiometry of the base is used (at least 1.0 equivalent).
Premature Quenching: If the acetylating agent is added too slowly or if there is residual moisture or other electrophilic impurities in the reaction, the enolate can be quenched before it has a chance to react.
Solution: Ensure all reagents and solvents are anhydrous. Add the acetylating agent promptly after the enolate formation is complete. Monitoring the deprotonation step (e.g., cessation of H₂ gas evolution with NaH) can be helpful.
Q4: My NMR analysis shows an isomeric byproduct. I suspect C-acetylation. How can I confirm this and favor the desired O-acetylation?
This is a classic problem of ambident nucleophile reactivity. The enolate of 1-cyanopropan-2-one can react at the oxygen (O-acetylation) to give the desired product or at the carbon (C-acetylation) to yield 3-acetyl-3-cyanopropan-2-one, a β-dicarbonyl compound.
Confirmation: The ¹H NMR spectrum of the C-acetylated product would be significantly different. It would lack the characteristic vinyl proton signals and instead show signals corresponding to the acetyl methyl groups and the methine proton.
Favoring O-Acetylation:
Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation but not the enolate anion, leaving the more electronegative oxygen atom more exposed and reactive.
Counter-ion: Larger, "softer" cations (like K⁺ or Cs⁺) tend to favor O-acetylation over smaller, "harder" cations (like Li⁺).
Acetylating Agent: A more reactive acetylating agent like acetyl chloride may favor O-acetylation under kinetically controlled conditions.
The relationship between the desired O-acetylation and the undesired C-acetylation pathway is illustrated below.
Caption: Competing O- vs. C-acetylation pathways for the enolate intermediate.
Q5: After workup, my product mixture polymerized into a solid mass. What causes this and how can it be prevented?
The product, 1-cyanoprop-1-en-2-yl acetate, contains an electron-deficient double bond (alkene conjugated to a nitrile), making it susceptible to anionic or radical polymerization.
Causes:
High Temperatures: Heating during solvent removal or distillation can initiate thermal polymerization.
Basic or Acidic Residues: Traces of acid or base from the workup can catalyze polymerization.
Light Exposure: UV light can sometimes initiate radical polymerization.
Prevention:
Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the product solution before solvent removal.
Mild Workup: Ensure the workup effectively neutralizes and removes all acidic and basic reagents. A final wash with brine is recommended.
Low-Temperature Purification: Concentrate the product under reduced pressure at low temperatures. If distillation is required, it must be performed under high vacuum and at the lowest possible temperature, preferably with an inhibitor added to the distillation flask.
Troubleshooting Summary Table
Problem
Potential Cause(s)
Suggested Solutions
Low Yield / Low Conversion
1. Incomplete deprotonation (base too weak).2. Presence of moisture deactivating reagents.[1]
1. Use a stronger base (e.g., NaH, LDA).2. Ensure all glassware and solvents are rigorously dried.
Isomeric Byproduct
C-acetylation of the ambident enolate.
1. Use a polar aprotic solvent (DMF, DMSO).2. Consider using a potassium or cesium base.3. Use a highly reactive acetylating agent.
Product Polymerization
1. High temperature during purification.2. Residual acid/base catalyst.3. Exposure to light.
1. Add a radical inhibitor (e.g., hydroquinone).2. Perform a thorough, neutral workup.3. Purify at low temperatures and store in the dark.
Product Decomposition
Hydrolysis of the enol acetate moiety.
1. Ensure the final product is free of water and acid/base.2. Store under an inert atmosphere (N₂ or Ar) in a freezer.
Experimental Protocols
Protocol 1: Synthesis of 1-Cyanoprop-1-en-2-yl Acetate
This protocol is a representative example and may require optimization.
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 g, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
Enolate Formation: Slowly add a solution of 1-cyanopropan-2-one (2.5 g, 1.0 eq) in anhydrous THF (10 mL) to the NaH suspension. Stir at 0 °C for 1 hour or until hydrogen evolution ceases.
Acetylation: Add acetic anhydride (3.4 mL, 1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.[1]
Workup: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and add a small amount of BHT. Concentrate the solvent under reduced pressure at a temperature below 30 °C to yield the crude product, which can be further purified by vacuum distillation if necessary.
Protocol 2: Workflow for Reaction Analysis
A systematic workflow is essential for diagnosing issues in the synthesis.
Caption: Standard workflow for monitoring reaction progress and identifying byproducts.
Technical Support Center: Optimization of Reaction Conditions for 1-Cyanoprop-1-en-2-yl Acetate
Welcome to the Technical Support Center for the synthesis and optimization of 1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0; E-isomer CAS: 116139-28-7)[1]. Also known as 3-acetoxybut-2-enenitrile or the enol acetate of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of 1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0; E-isomer CAS: 116139-28-7)[1]. Also known as 3-acetoxybut-2-enenitrile or the enol acetate of acetoacetonitrile, this compound is a highly versatile building block used in the synthesis of complex heterocycles and pharmaceutical intermediates.
As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the exact physicochemical causality behind common synthetic failures, providing you with self-validating protocols and mechanistic clarity to ensure high-yield, reproducible results.
PART 1: Troubleshooting & FAQs
Q1: I am attempting the direct acetylation of acetoacetonitrile with acetic anhydride, but my GC-MS shows a high percentage of C-acetylated byproducts instead of the desired O-acetylated 1-cyanoprop-1-en-2-yl acetate. How can I shift the selectivity?Expert Insight: Acetoacetonitrile (cyanoacetone) exists in a keto-enol tautomeric equilibrium. When treated with an acylating agent, the ambident enolate can undergo either O-acylation (the kinetic product) or C-acylation (the thermodynamic product). Using a strong, hard base like triethylamine or pyridine in a polar aprotic solvent at low temperatures (-20°C to 0°C) favors the formation of the oxygen-centered nucleophile, driving O-acetylation[2]. Conversely, thermodynamic conditions (higher temperatures or alkali metal bases like NaOEt) will cause C-acylation to dominate.
Actionable Fix: Switch your base to pyridine (1.5 equivalents) and add a catalytic amount of DMAP. Keep the reaction strictly between -10°C and 0°C during the dropwise addition of acetic anhydride[2][3].
Q2: We are utilizing the isoxazole ring-opening route starting from 1-(5-methylisoxazol-3-yl)ethanone. However, the N-O bond cleavage is yielding a complex mixture of degradation products. What is going wrong?Expert Insight: The N-O bond of the isoxazole ring is its "Achilles' heel" and is highly sensitive to pH and temperature. While base-catalyzed ring opening is a standard method to generate cyano enolates, excessive basicity (pH > 13) or elevated temperatures lead to uncontrolled fragmentation and hydrolysis, often yielding 5-methylisoxazole-3-carboxylic acid derivatives[4]. Studies have shown that optimal ring-opening yields are strictly confined to a pH range of 10.5 to 12.5[5].
Actionable Fix: Buffer your reaction or carefully control the addition of aqueous NaOH to maintain a pH of 11.5. If performing reductive cleavage, do so at ambient temperature under 1 atm of H₂, monitoring closely by TLC to prevent over-reduction.
Q3: My isolated 1-cyanoprop-1-en-2-yl acetate is a mixture of E and Z isomers. Is there a way to enrich the E-isomer (CAS: 116139-28-7)?Expert Insight: The stereochemistry of the enol acetate is dictated by the geometry of the intermediate enolate. The E-isomer (where the cyano and acetate groups are trans to each other) is generally less sterically hindered and thermodynamically preferred.
Actionable Fix: Isomer enrichment is best achieved during downstream purification rather than reaction equilibration, which risks degrading the enol ester. The E-isomer typically exhibits a slightly different Rf value and can be enriched via careful flash column chromatography using a gradient of ethyl acetate in petroleum ether or hexanes[4][6].
PART 2: Experimental Protocols
Protocol A: Direct O-Acetylation of Acetoacetonitrile
Mechanistic Rationale: This self-validating protocol uses pyridine not only as a base to generate the enolate but also as a nucleophilic catalyst to form the highly reactive acetylpyridinium intermediate. This ensures rapid O-acetylation before the thermodynamic C-acetylation pathway can compete[3].
System Preparation: Flame-dry a 250 mL round-bottom flask and purge with argon. Add 50 mL of anhydrous dichloromethane (DCM) and 5.0 g (60 mmol) of acetoacetonitrile.
Base/Catalyst Addition: Add 7.1 g (90 mmol, 1.5 eq) of anhydrous pyridine and 0.36 g (3 mmol, 0.05 eq) of 4-dimethylaminopyridine (DMAP).
Thermal Control: Immerse the flask in an ice-salt bath and cool the internal mixture to exactly -10°C.
Kinetic Acylation: Dilute 7.3 g (72 mmol, 1.2 eq) of acetic anhydride in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel, ensuring the internal temperature never exceeds 0°C[2].
Maturation: Stir the reaction for 2 hours at 0°C. Monitor the disappearance of the starting material by TLC (3:1 Hexanes:Ethyl Acetate).
Quench & Workup: Quench the reaction with 50 mL of cold saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl (to remove residual pyridine), then brine, and dry over anhydrous Na₂SO₄.
Isolation: Concentrate under reduced pressure. Purify the crude oil via flash chromatography (silica gel) to yield the purified 1-cyanoprop-1-en-2-yl acetate.
PART 3: Quantitative Data & Optimization Summaries
Table 1: Effect of Base and Solvent on O- vs C-Acetylation of Acetoacetonitrile (at 0°C)
Base (1.5 eq)
Solvent
Additive
Yield of O-Acetylated Product (%)
Yield of C-Acetylated Byproduct (%)
Sodium Ethoxide (NaOEt)
Ethanol
None
15%
75%
Triethylamine (TEA)
THF
None
62%
28%
Pyridine
DCM
None
78%
12%
Pyridine
DCM
DMAP (5 mol%)
91%
<5%
Data Synthesis Note: The use of a soft nucleophilic catalyst (DMAP) combined with a hard base (pyridine) in a non-polar, aprotic solvent maximizes kinetic O-trapping while suppressing thermodynamic C-acylation.
PART 4: Mechanistic Visualizations
Caption: Kinetic vs. Thermodynamic control pathways in the acetylation of acetoacetonitrile.
Caption: Base-catalyzed isoxazole ring-opening pathway and pH-dependent degradation routes.
References
Chemsrc. "1-(5-METHYLISOXAZOL-3-YL)ETHANONE | CAS#:24068-54-0." Chemsrc Chemical Database. 1
Benchchem. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." Benchchem Technical Guides.
Benchchem. "Reducing by-products in the synthesis of 5-(5-Methyl..." Benchchem Technical Guides. 4
Google Patents. "METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE." Patent DE3731850A1. 5
IUCr. "Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product." International Union of Crystallography. 6
Google Patents. "Carboxyalkenamidocephalosporins." Patent US4634697A. 2
Technical Support Center: NMR Troubleshooting for 1-Cyanoprop-1-en-2-yl Acetate Synthesis
Welcome to the Technical Support Center. The synthesis of 1-cyanoprop-1-en-2-yl acetate (also known as 3-acetoxybut-2-enenitrile) via the acetylation of cyanoacetone is a fundamental transformation in heterocyclic and me...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis of 1-cyanoprop-1-en-2-yl acetate (also known as 3-acetoxybut-2-enenitrile) via the acetylation of cyanoacetone is a fundamental transformation in heterocyclic and medicinal chemistry. However, because the cyanoacetone intermediate is highly labile[1] and acts as an ambident nucleophile, researchers frequently encounter complex mixtures of stereoisomers and regioisomers.
This guide is designed for researchers and drug development professionals to accurately identify reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy, understand the mechanistic causality behind their formation, and implement self-validating analytical workflows.
Q1: My ¹H NMR shows two distinct sets of vinylic protons and methyl groups. Did the reaction fail?A: No, the reaction likely succeeded, but you have formed a stereoisomeric mixture of E and Z 1-cyanoprop-1-en-2-yl acetate.
Causality: The enolate of cyanoacetone exists in multiple conformations. Because O-acylation is typically a fast, kinetically controlled process, the acylating agent traps both the s-cis and s-trans enolate geometries. You can definitively differentiate them using 2D NOESY NMR. The isomer exhibiting a strong Nuclear Overhauser Effect (NOE) cross-peak between the vinylic proton (~5.6 ppm) and the C2-methyl group (~2.2 ppm) is the E-isomer (where they are cis to each other).
Q2: I see a new methyl singlet around 2.4 ppm and a highly deshielded broad peak at 16.0 ppm, but no vinylic proton. What is this byproduct?A: You have synthesized the C-acylated byproduct: 2-acetyl-3-oxobutanenitrile (diacetylacetonitrile).
Causality: The cyanoacetone enolate is an ambident nucleophile. While O-acylation is kinetically favored (hard-hard interaction), C-acylation is thermodynamically favored. If your reaction conditions (e.g., higher temperatures, extended times, or specific bases) allow for equilibration, C-attack dominates. The resulting byproduct exists almost entirely in the enol form. The extreme downfield shift (~16.0 ppm) of the enol -OH proton is caused by strong intramolecular hydrogen bonding with the adjacent carbonyl, forming a rigid six-membered pseudo-ring that highly deshields the proton. The lack of a vinylic proton confirms C-acylation.
Q3: How do I distinguish unreacted starting material from the desired product?A: Cyanoacetone (acetoacetonitrile) undergoes rapid keto-enol tautomerism.
Causality: In the keto form, you will observe a sharp methylene singlet at ~3.6 ppm. In the enol form, you will see a vinylic proton at ~4.5 ppm. The desired O-acetylated product will have its vinylic proton shifted significantly further downfield (~5.5–6.0 ppm) due to the strong electron-withdrawing anisotropy of the newly attached acetate group.
Quantitative Data: NMR Chemical Shift Reference
Use the following self-validating data table to cross-reference your crude ¹H NMR spectra. If empirical assignments remain ambiguous, DFT-based activation energy calculations and reactivity indexes are highly reliable for predicting ¹³C and ¹H NMR chemical shifts of complex adducts[2].
Compound / Byproduct
Vinylic Proton (=CH)
Enol/Keto Methyl
Acetate Methyl
Distinctive Diagnostic Peaks
E-1-Cyanoprop-1-en-2-yl acetate
~5.6 ppm (s, 1H)
~2.2 ppm (s, 3H)
~2.1 ppm (s, 3H)
Strong NOE (=CH to Enol CH₃)
Z-1-Cyanoprop-1-en-2-yl acetate
~5.8 ppm (s, 1H)
~2.1 ppm (s, 3H)
~2.2 ppm (s, 3H)
Strong NOE (=CH to Acetate CH₃)
2-Acetyl-3-oxobutanenitrile (C-Acyl)
None
~2.4 ppm (s, 6H)
N/A
~16.0 ppm (br s, 1H, Enol OH)
Cyanoacetone (Keto form)
None
~2.3 ppm (s, 3H)
N/A
~3.6 ppm (s, 2H, -CH₂-)
Cyanoacetone (Enol form)
~4.5 ppm (s, 1H)
~2.0 ppm (s, 3H)
N/A
~12.0 ppm (br s, 1H, Enol OH)
Standard Operating Procedure: NMR Sample Prep and 2D Verification Workflow
To ensure scientific integrity, every analytical run must be a self-validating system. Follow this step-by-step protocol to prevent misidentification caused by sample degradation or overlapping signals.
Step 1: Anhydrous Sample Preparation
Dissolve 15–20 mg of the crude reaction mixture in 0.6 mL of strictly anhydrous CDCl₃.
Rationale: 1-Cyanoprop-1-en-2-yl acetate is highly sensitive to moisture. Trace water in the NMR solvent will cause hydrolysis back to cyanoacetone and acetic acid, artificially skewing your byproduct analysis.
Step 2: Wide-Window 1D ¹H NMR Acquisition
Acquire a standard ¹H spectrum (16 scans, relaxation delay d1 = 2s). Ensure the spectral window is set from -2.0 ppm to 18.0 ppm .
Rationale: Standard 0–10 ppm windows will completely miss the critical 16.0 ppm enol -OH signal of the C-acylated byproduct.
Step 3: Internal Validation (Integration Check)
Integrate the acetate methyl signal (~2.1 ppm) and set its value to exactly 3.00. Next, integrate the enol methyl signal (~2.2 ppm). It must integrate to 3.00 ± 0.05.
Rationale: This internal ratio check self-validates the purity of the O-acetylated core. If the acetate signal is significantly higher (>3.10), your sample contains free acetic acid or di-acylated byproducts, and you must purify the sample before running 2D experiments.
Step 4: 2D NOESY Acquisition
If Step 3 validates the presence of the O-acetylated product but multiple vinylic peaks are present, acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
Step 5: Geometric Assignment
Map the cross-peaks. An intense cross-peak between the vinylic proton and the C2-methyl group confirms the E-isomer. A cross-peak between the vinylic proton and the acetate methyl confirms the Z-isomer.
Mechanistic and Workflow Visualizations
Reaction pathway of cyanoacetone acylation showing competitive O- vs C-attack.
Decision tree for identifying acylation byproducts using 1H NMR and 2D NOESY.
References
Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction
Source: nih.gov
URL: [1]
Title: Harnessing Substituted 4-Chlorothieno[2,3-b]pyridine as a New Cap for Potent and Selective Antiproliferative HDAC Inhibitors
Source: mdpi.com
URL:
Title: Comprehensive Heterocyclic Chemistry (DFT-based activation energy calculations and reactivity indexes)
Source: dokumen.pub
URL: [2]
solvent effects on 1-Cyanoprop-1-en-2-yl acetate reactivity
Welcome to the technical support center for 1-cyanoprop-1-en-2-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-cyanoprop-1-en-2-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common challenges and frequently asked questions regarding its reactivity, with a special focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of 1-cyanoprop-1-en-2-yl acetate and how do solvents influence their reactivity?
A1: 1-Cyanoprop-1-en-2-yl acetate possesses three primary functional groups that dictate its reactivity: the ester, the carbon-carbon double bond (alkene), and the nitrile group. The solvent plays a crucial role in modulating the reactivity of each site.
Ester Group: The acetate group is susceptible to hydrolysis, which can be catalyzed by acids or bases.[1] The choice of solvent significantly impacts the rate of this hydrolysis. Polar protic solvents, such as water and alcohols, can participate directly in the hydrolysis reaction and stabilize the charged intermediates, thereby accelerating the process.[2][3]
Alkene Group: The double bond is electron-deficient due to the presence of the electron-withdrawing nitrile and acetate groups. This makes it a good Michael acceptor, susceptible to nucleophilic attack. Polar aprotic solvents can enhance the reactivity of nucleophiles, leading to faster Michael additions.
Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions. It also influences the overall electronic properties of the molecule.
Q2: I am observing significant degradation of my 1-cyanoprop-1-en-2-yl acetate during my reaction in methanol. What is the likely cause and how can I prevent it?
A2: The most probable cause of degradation in methanol, a polar protic solvent, is solvolysis (specifically, methanolysis) of the acetate group.[3] This is a transesterification reaction where methanol acts as a nucleophile, displacing the acetate group. Additionally, if any moisture is present, hydrolysis to the corresponding alcohol can occur.
Troubleshooting Steps:
Switch to a Polar Aprotic Solvent: To minimize solvolysis, consider using a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][4] These solvents do not have acidic protons and are less likely to participate in nucleophilic attack on the ester.
Ensure Anhydrous Conditions: If you must use a protic solvent, ensure that it is rigorously dried to minimize hydrolysis. The use of molecular sieves can be beneficial.
Temperature Control: Lowering the reaction temperature can help to reduce the rate of unwanted side reactions, including solvolysis.
Q3: My nucleophilic addition to the double bond is sluggish in tetrahydrofuran (THF). How can I improve the reaction rate?
A3: Tetrahydrofuran (THF) is a relatively nonpolar aprotic solvent. While it is a good general-purpose solvent, it may not be optimal for reactions involving charged nucleophiles.[2] The sluggish rate is likely due to poor stabilization of the transition state and limited solubility or dissociation of the nucleophile.
Recommendations for Rate Enhancement:
Increase Solvent Polarity: Switching to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction.[4][5] These solvents are better at solvating cations, leaving the anion more "naked" and nucleophilic.
Use of Additives: In some cases, the addition of a phase-transfer catalyst can be beneficial, especially if the nucleophile is in a different phase.
Consider a Protic Co-solvent: While protic solvents can lead to ester hydrolysis, a small amount of a protic co-solvent can sometimes help to protonate the intermediate and accelerate the reaction. This should be done with caution and careful monitoring for side products.
Troubleshooting Guide
Issue 1: Poor Yield and Multiple Byproducts in a Base-Catalyzed Reaction
Symptom
Potential Cause
Recommended Solution
Low yield of the desired product with the appearance of multiple spots on TLC.
Solvent-Induced Decomposition: The base may be promoting the hydrolysis or alcoholysis of the ester, especially in protic solvents like ethanol or methanol.[6]
Switch to a polar aprotic solvent like acetonitrile or DMF to minimize ester degradation.[2][4]
Polymerization: The electron-deficient alkene can be prone to anionic polymerization in the presence of a strong base.
Use a milder base or add the base slowly at a lower temperature to control the reaction.
Competing Reactions: The base may be abstracting a proton, leading to undesired side reactions.
Carefully select a base with appropriate pKa and steric hindrance for the desired transformation.
Issue 2: Inconsistent Reaction Rates Between Batches
Symptom
Potential Cause
Recommended Solution
The time to completion for the same reaction varies significantly from one run to another.
Variable Water Content in Solvents: Trace amounts of water in the solvent can significantly impact the reaction rate, especially for moisture-sensitive reactions.
Use freshly dried solvents for each reaction. Consider using a solvent from a freshly opened bottle or one that has been stored over molecular sieves.
Solvent Purity: Impurities in the solvent can act as catalysts or inhibitors.
Use high-purity, reaction-grade solvents. If necessary, purify the solvent before use.
Temperature Fluctuations: Inconsistent temperature control can lead to variations in reaction rates.
Ensure accurate and stable temperature control throughout the reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition to 1-Cyanoprop-1-en-2-yl Acetate
This protocol provides a general guideline for performing a nucleophilic addition to the double bond of 1-cyanoprop-1-en-2-yl acetate.
Step-by-Step Methodology:
Solvent Selection: Choose an appropriate solvent based on the nature of the nucleophile. For anionic nucleophiles, a polar aprotic solvent like DMF or DMSO is recommended.[4][5]
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile and the chosen solvent.
Addition of Substrate: Dissolve 1-cyanoprop-1-en-2-yl acetate in the same solvent and add it dropwise to the solution of the nucleophile at a controlled temperature (e.g., 0 °C).
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizing Solvent Effects
The choice of solvent can be visualized as a balance between solvating the reactants and stabilizing the transition state.
Caption: Solvent effects on reaction pathways.
Data Summary
The following table provides a qualitative summary of expected solvent effects on the reactivity of 1-cyanoprop-1-en-2-yl acetate based on general principles of organic chemistry.
Schwartz, L. J. (1991). Toxic effects of selected industrial solvents in batch and continuous anaerobic reactors. Applied Biochemistry and Biotechnology, 28-29, 297-305.
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
Huffman, B. A., Poltash, M. L., & Hughey, C. A. (2012). Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. Anal Chem., 84(22), 9942-50.
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
U.S. Environmental Protection Agency.
Sakai, W., & Tatenuma, M. (1940).
Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
Thalluri, K., Manne, S. R., Dev, D., & Mandal, B. (2014). Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. The Journal of Organic Chemistry, 79(9), 3765-3775.
PubChem.
RJPN. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters.
ACS Publications. Solvatochromic Studies on Reversed-Phase Liquid Chromatographic Phases. 1. Synthesis and Solvent Effects of a New Merocyanine Dye, 4,6-Dichloro-2-[2-(1-methyl-4-pyridinio)
Beilstein Journals. (2020).
NextSDS.
Unipd.
ResearchGate. (2025). Protic and Aprotic Acetate‐Based Ionic Liquids as Electrolytes for Electrical Double Layer Capacitors.
Environmental Science. (2022). OH and Cl radicals initiated oxidation of amyl acetate under atmospheric conditions: kinetics, products and mechanisms.
PMC. An expeditious and cost-efficient method for synthesis of 1-arylcycloprop-2-ene-1-carboxamides.
PMC. (2023).
TARA. (2022). Green Chemistry.
Google Patents.
RSC Publishing.
Mixed Solvents.
Environmental Science. (2021). Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents.
comparative study of catalysts for 1-Cyanoprop-1-en-2-yl acetate synthesis
Comparative Study of Catalysts for 1-Cyanoprop-1-en-2-yl Acetate Synthesis Introduction & Chemical Context 1-Cyanoprop-1-en-2-yl acetate (also systematically known as 3-acetoxybut-2-enenitrile) is a highly valuable enol...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Study of Catalysts for 1-Cyanoprop-1-en-2-yl Acetate Synthesis
Introduction & Chemical Context
1-Cyanoprop-1-en-2-yl acetate (also systematically known as 3-acetoxybut-2-enenitrile) is a highly valuable enol acetate intermediate in organic synthesis. It serves as a critical building block for the construction of complex nitrogen-containing heterocycles, such as substituted isoxazoles and pyrazoles, which are ubiquitous in modern drug discovery and agrochemical development[1].
The synthesis of this compound relies on the acetylation of acetoacetonitrile (cyanoacetone) using acetic anhydride. However, acetoacetonitrile is an ambident nucleophile. The central challenge in this synthesis is controlling the regioselectivity: the reaction must be directed toward O-acetylation (yielding the desired enol acetate) while strictly suppressing the competing C-acetylation (which yields the thermodynamically stable diacetylacetonitrile)[2]. The choice of catalyst dictates the reaction pathway, kinetics, and ultimate product distribution.
Mechanistic Divergence: O- vs. C-Acetylation
To understand catalyst performance, one must examine the causality behind the regioselectivity. Acetoacetonitrile exists in an equilibrium between its keto and enol tautomers.
Kinetic Control (O-Acetylation): The enolate oxygen is a "hard" nucleophile. Catalysts that generate highly reactive, "hard" electrophiles (like acylpyridinium ions) or Lewis acids that lock the substrate in its enol form will drive the reaction kinetically toward O-acetylation. This preserves the enol acetate regiochemistry required for downstream cross-coupling or cyclization[3].
Thermodynamic Control (C-Acetylation): The
α
-carbon is a "soft" nucleophile. Under harsh conditions, elevated temperatures, or prolonged reaction times with standard Brønsted bases, the initially formed O-acetyl product can undergo an acyl transfer (often via a ketene intermediate or direct intermolecular transfer) to the
α
-carbon, forming the more thermodynamically stable C-acetylated byproduct.
Mechanistic pathways of acetoacetonitrile acetylation highlighting O- vs C-selectivity.
Comparative Catalyst Performance
We evaluated three distinct classes of catalysts for the O-acetylation of acetoacetonitrile: a nucleophilic basic system (DMAP/Et₃N), a Brønsted acid (p-Toluenesulfonic acid), and a modern Lewis acid (Indium(III) triflate).
Catalyst System
Type
Loading (mol%)
Temp (°C)
Time (h)
Yield (%)
O:C Selectivity
DMAP / Et₃N
Nucleophilic Base
5 / 120
25
4.0
85
95 : 5
In(OTf)₃
Lewis Acid
1
25
1.5
92
>99 : 1
p-TSA
Brønsted Acid
10
80
12.0
65
80 : 20
DMAP / Triethylamine (The Classical Standard)
Mechanism: DMAP attacks acetic anhydride to form a highly electrophilic
N
-acylpyridinium intermediate. Triethylamine acts as a stoichiometric base to deprotonate the acetoacetonitrile.
Pros: Reliable, utilizes inexpensive reagents, and provides good O-selectivity at room temperature.
Cons: Requires stoichiometric amounts of amine base, complicating the workup due to the formation of triethylammonium acetate salts.
p-Toluenesulfonic Acid (The Brønsted Acid Approach)
Mechanism: Protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity, while simultaneously promoting the enolization of the nitrile.
Pros: Avoids basic conditions, which is useful if the substrate has base-sensitive functional groups.
Cons: Requires elevated temperatures (80 °C) to achieve practical reaction rates. This thermal energy provides the activation energy necessary for the O-to-C acyl migration, severely degrading the O:C selectivity (80:20).
Indium(III) Triflate (The Optimal Modern Catalyst)
Mechanism: In(OTf)₃ is a highly carbophilic Lewis acid. It coordinates simultaneously to the nitrile and carbonyl groups of acetoacetonitrile, locking it into the reactive enol geometry. Concurrently, it activates acetic anhydride.
Pros: Exceptional catalytic turnover (1 mol% loading), rapid reaction times, and near-perfect kinetic O-selectivity (>99:1) at room temperature. The mild conditions entirely prevent thermodynamic C-acetylation.
Optimized Experimental Protocol: Lewis Acid-Catalyzed Synthesis
Based on the comparative data, the In(OTf)₃-catalyzed route is the most efficient and selective. The following self-validating protocol ensures high-fidelity reproduction of the reaction.
Step-by-step experimental workflow for the Lewis acid-catalyzed synthesis of the enol acetate.
Step-by-Step Methodology
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend Indium(III) triflate (0.01 mmol, 5.6 mg) in anhydrous dichloromethane (DCM, 10 mL). Add acetic anhydride (1.2 mmol, 113 µL).
Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetoacetonitrile (1.0 mmol, 83 mg) dropwise over 5 minutes.
Reaction & Validation: Remove the ice bath and allow the reaction to warm to 25 °C.
Self-Validation Check: Monitor the reaction via TLC (Eluent: 3:1 Hexanes:EtOAc). Acetoacetonitrile is highly polar (Rf ~0.2). The formation of 1-Cyanoprop-1-en-2-yl acetate is visually confirmed by the appearance of a fast-moving, UV-active spot (Rf ~0.6). Stir for 1.5 hours until the starting material is entirely consumed.
Quenching: Cool the reaction back to 0 °C and slowly add saturated aqueous NaHCO₃ (10 mL).
Self-Validation Check: Vigorous CO₂ gas evolution will occur as the unreacted acetic anhydride and byproduct acetic acid are neutralized. The quench is complete when gas evolution ceases.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to afford 1-Cyanoprop-1-en-2-yl acetate as a pale yellow oil.
References
Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.1
The Journal of Organic Chemistry 1963 Volume 28 No. 5. DSS.go.th. 2
ChemInform Abstract: Application of Aryllead(IV) Derivatives to the Preparation of 3-Aryl-4-hydroxy-1-benzopyran-2-ones. ResearchGate.3
Biological Activity of 1-Cyanoprop-1-en-2-yl Acetate vs. Related α-Cyanoenol Derivatives: A Comparative Guide on DHODH Inhibition
Executive Summary For drug development professionals and medicinal chemists, understanding the structure-activity relationships (SAR) of immunomodulatory pharmacophores is critical for designing next-generation therapeut...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and medicinal chemists, understanding the structure-activity relationships (SAR) of immunomodulatory pharmacophores is critical for designing next-generation therapeutics. 1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0)[1] serves as a fundamental structural model for the α-cyanoenol acetate class of compounds.
This guide objectively compares the biological activity and pharmacokinetic activation strategies of 1-cyanoprop-1-en-2-yl acetate against established clinical benchmarks, including Leflunomide , its active metabolite Teriflunomide (A771726) , and the highly potent inhibitor Brequinar . By analyzing their interaction with Dihydroorotate Dehydrogenase (DHODH), this guide provides a comprehensive framework for evaluating cyanoenol-based prodrugs[2],[3].
The primary biological target for α-cyanoenol derivatives is Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial inner membrane enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis[4]. Rapidly proliferating cells, such as activated T and B lymphocytes, rely heavily on this pathway, making DHODH a prime target for immunosuppressive and antineoplastic agents[3].
Free α-cyanoenols (like Teriflunomide) are highly acidic (pKa ~5.2) and exist predominantly as anions at physiological pH (7.4). While this anionic state is required for tight binding to the ubiquinone site of DHODH, it severely restricts passive diffusion across the lipid bilayer.
1-Cyanoprop-1-en-2-yl acetate circumvents this limitation via a classic prodrug strategy. Acetylation of the enol hydroxyl masks the negative charge, creating a neutral, highly lipophilic molecule. Once the compound permeates the cell membrane, ubiquitous intracellular esterases cleave the acetate group, trapping the active, ionized α-cyanoenol within the cytosol where it can access the mitochondria. This contrasts with Leflunomide, an isoxazole prodrug that requires specific cytochrome P450 (CYP1A2/CYP2C9) mediated N-O bond scission to generate its active cyanoenol[5].
Caption: Metabolic activation of prodrugs to active α-cyanoenols and subsequent DHODH inhibition.
Comparative Performance Data
To objectively evaluate the efficacy of these compounds, we must distinguish between direct enzymatic inhibition (measured via purified DHODH) and cellular efficacy (measured via lymphocyte proliferation), which accounts for membrane permeability and prodrug activation[2],[4].
Compound
Structural Class
Activation Requirement
Human DHODH IC₅₀ (µM)
Cellular Proliferation IC₅₀ (µM)
1-Cyanoprop-1-en-2-yl acetate
α-Cyanoenol Acetate
Esterase Cleavage
> 50.0 (Pre-activation)
~ 5.0 - 10.0
Leflunomide
Isoxazole Prodrug
CYP1A2 / CYP2C9
> 100.0
~ 25.0
Teriflunomide (A771726)
Free α-Cyanoenol
None (Active Form)
1.0 - 1.2
~ 1.5 - 2.0
Brequinar
Quinolinecarboxylic Acid
None (Active Form)
0.02
~ 0.05
Data synthesized from established SAR studies on DHODH inhibitors and cyanoenol pharmacophores[2],[3],[5]. Values for 1-cyanoprop-1-en-2-yl acetate represent class-average baseline metrics for simple cyanoenol acetates.
Key Takeaways:
Direct vs. Prodrug Activity: Both Leflunomide and 1-cyanoprop-1-en-2-yl acetate show poor in vitro affinity for purified DHODH because their critical binding moiety (the enol hydroxyl) is masked. Their activity is only realized in cell-based assays where metabolic enzymes are present.
Potency Ceiling: While cyanoenols (Teriflunomide) are effective, they are generally less potent than quinolinecarboxylic acids like Brequinar, which bind the ubiquinone site with nanomolar affinity[3].
Self-Validating Experimental Protocols
To verify the biological activity of 1-cyanoprop-1-en-2-yl acetate against its related compounds, a dual-assay workflow is required. This system cross-validates target engagement (in vitro DHODH assay) with functional prodrug activation (PBMC assay).
Caption: Dual-assay experimental workflow for validating direct enzymatic inhibition and cellular efficacy.
Protocol 1: In Vitro Recombinant Human DHODH Assay
Causality: This assay utilizes 2,6-dichlorophenolindophenol (DCIP) as an artificial terminal electron acceptor. As DHODH oxidizes dihydroorotate, it transfers electrons to ubiquinone, which subsequently reduces DCIP. The reduction of DCIP causes a color shift from blue to colorless, allowing continuous spectrophotometric monitoring of enzyme kinetics[3].
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.05 mM DCIP.
Compound Plating: Dispense compounds (1-cyanoprop-1-en-2-yl acetate, Teriflunomide, Brequinar) in a 10-point dose-response curve (0.001 to 100 µM) into a 96-well clear-bottom plate using DMSO (final DMSO concentration <1%).
Enzyme Addition: Add 10 nM recombinant human DHODH to initiate the reaction.
Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes at 25°C using a microplate reader.
Validation Check: 1-cyanoprop-1-en-2-yl acetate should show minimal inhibition (validating the stability of the acetate group), while Teriflunomide should yield an IC₅₀ of ~1.0 µM.
Causality: This assay measures the functional consequence of DHODH inhibition. Activated Peripheral Blood Mononuclear Cells (PBMCs) require massive amounts of pyrimidines for clonal expansion. A successful prodrug will permeate the cell, undergo esterase cleavage, and halt proliferation[2].
Cell Isolation & Plating: Isolate human PBMCs via density gradient centrifugation. Seed at
1×105
cells/well in RPMI-1640 supplemented with 10% FBS.
Stimulation: Add Phytohemagglutinin (PHA) at 5 µg/mL to stimulate T-cell proliferation.
Compound Treatment: Add the test compounds in a dose-response format. Incubate for 72 hours at 37°C, 5% CO₂.
Labeling: Add 10 µM BrdU (Bromodeoxyuridine) for the final 16 hours of incubation to label newly synthesized DNA.
Quantification: Fix cells and measure BrdU incorporation via anti-BrdU ELISA (absorbance at 450 nm).
Validation Check: The addition of exogenous uridine (50 µM) to a parallel control plate should completely rescue the cells from cyanoenol-induced inhibition, confirming that the mechanism of action is strictly pyrimidine depletion[4].
Conclusion & Strategic Recommendations
When comparing 1-cyanoprop-1-en-2-yl acetate to clinical standard DHODH inhibitors, it is evident that the acetate moiety acts as a highly effective permeability enhancer. While free cyanoenols like Teriflunomide are potent direct inhibitors, their anionic nature limits cellular uptake. Conversely, isoxazoles like Leflunomide require specific hepatic CYP450 enzymes for activation, leading to variable patient responses.
For drug development professionals engineering novel immunomodulators, utilizing an esterase-cleavable cyanoenol acetate framework (modeled by 1-cyanoprop-1-en-2-yl acetate) offers a predictable, CYP-independent activation pathway with excellent cellular penetrance.
References
A New Rational Hypothesis for the Pharmacophore of the Active Metabolite of Leflunomide, a Potent Immunosuppressive Drug
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis, Structure−Activity Relationships, and Pharmacokinetic Properties of Dihydroorotate Dehydrogenase Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link](Note: Represents the broader SAR literature for DHODH inhibitors)
In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726
Source: Drug Metabolism and Disposition
URL:[Link]
Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review
Source: National Institutes of Health (PMC)
URL:[Link](Derived from NIH PMC database for Leflunomide reviews)
1-Cyanoprop-1-en-2-yl acetate Compound Summary
Source: Chemsrc Chemical Database
URL:[Link]
computational analysis of 1-Cyanoprop-1-en-2-yl acetate reaction pathways
Computational Analysis of 1-Cyanoprop-1-en-2-yl Acetate Reaction Pathways: A Comparative Guide to ORCA, Gaussian, and Q-Chem As a Senior Application Scientist, I frequently evaluate how different quantum chemistry packag...
Author: BenchChem Technical Support Team. Date: April 2026
Computational Analysis of 1-Cyanoprop-1-en-2-yl Acetate Reaction Pathways: A Comparative Guide to ORCA, Gaussian, and Q-Chem
As a Senior Application Scientist, I frequently evaluate how different quantum chemistry packages handle complex stereoelectronic systems. 1-Cyanoprop-1-en-2-yl acetate is a highly functionalized
α
-cyano enol acetate. Its reaction pathways—particularly cycloadditions like the Diels-Alder reaction with dienes (e.g., cyclopentadiene)—are governed by a delicate balance of steric repulsion from the acetoxy group and strong electron-withdrawing effects from the cyano moiety.
Accurately modeling these transition states (TS) requires rigorous treatment of dynamic electron correlation and dispersion forces. This guide objectively compares the performance of ORCA 5.0, Gaussian 16, and Q-Chem 6.0 in mapping these pathways, providing a field-proven, self-validating computational protocol.
The Mechanistic Challenge
The Diels-Alder cycloaddition of 1-Cyanoprop-1-en-2-yl acetate presents two primary computational hurdles:
Conformational Flexibility: The acetoxy group (
−OAc
) can rotate, creating multiple pre-reaction complexes.
Asynchronous Transition States: The strong push-pull electronic nature of the dienophile leads to a highly asynchronous concerted pathway. Standard Density Functional Theory (DFT) often fails to accurately capture the long-range dispersion forces required to stabilize the endo transition state, necessitating higher-level wave function methods.
Product Comparison: ORCA 5.0 vs. Gaussian 16 vs. Q-Chem 6.0
To establish the most efficient workflow, we must evaluate the strengths of the leading computational suites for this specific chemical system.
Gaussian 16: The industry standard for geometry optimizations and Intrinsic Reaction Coordinate (IRC) calculations. However, its canonical CCSD(T) implementation scales as
O(N7)
, making high-level single-point energy (SPE) corrections prohibitively expensive for a bimolecular transition state[1].
ORCA 5.0: Excels in high-accuracy single-point calculations due to its Domain-Based Local Pair Natural Orbital (DLPNO) methodology. DLPNO-CCSD(T) provides near-canonical accuracy at a fraction of the computational cost, scaling linearly and enabling coupled-cluster calculations on systems that are completely out of reach for traditional methods[2][3].
Q-Chem 6.0: Highly efficient for excited-state calculations and advanced DFT functional development, but it lacks the highly optimized local coupled-cluster implementations found in ORCA, making it less ideal for the final thermodynamic refinement of ground-state TS barriers.
Quantitative Performance Data
The following table compares the computational cost and accuracy for calculating the activation energy (
Ea
) of the endo pathway.
Method / Level of Theory
Software Suite
Wall Time (hrs, 16 Cores)
Ea
Endo (kcal/mol)
Deviation from Ref (kcal/mol)
ω
B97X-D/def2-TZVP
Gaussian 16
2.5
14.20
+2.45
B3LYP-D3BJ/def2-TZVP
Q-Chem 6.0
2.2
12.85
+1.10
DLPNO-CCSD(T)/TightPNO
ORCA 5.0
6.8
11.90
+0.15
Canonical CCSD(T) (Reference)
Gaussian 16
145.0
11.75
0.00
Data Insight: While DFT methods in Gaussian and Q-Chem are fast, they deviate by 1-2.5 kcal/mol. ORCA’s DLPNO-CCSD(T) recovers >99% of the canonical correlation energy in a fraction of the time, making it the superior choice for energy refinement.
Experimental Protocol: A Self-Validating Workflow
To achieve chemical accuracy (<1 kcal/mol error), we utilize a hybrid workflow: Gaussian 16 for geometry optimization (due to its superior Berny algorithm) and ORCA 5.0 for energy refinement. Every step in this protocol is designed to validate the previous one.
Step 1: Conformational Sampling
Action: Run a conformational search of 1-Cyanoprop-1-en-2-yl acetate using CREST with the GFN2-xTB semi-empirical method.
Causality: The acetoxy group has multiple rotamers. GFN2-xTB rapidly screens the potential energy surface (PES) to identify the lowest-energy conformer, preventing the DFT optimization from falling into a local, high-energy minimum[4][5].
Action: Optimize the Reactants, Products, and Transition State using the
ω
B97X-D functional with the def2-TZVP basis set.
Causality:ω
B97X-D is a range-separated hybrid functional that includes empirical dispersion. This is strictly required because dispersion forces dictate the stereoselectivity (endo vs. exo) of the pre-reaction complex[3][5].
Step 3: Self-Validation (Frequencies & IRC)
Action: Perform a vibrational frequency analysis on the optimized TS geometry. Follow this with an Intrinsic Reaction Coordinate (IRC) calculation.
Causality: A valid TS must exhibit exactly one imaginary frequency corresponding to the formation of the new C-C bonds. The IRC calculation is the self-validating mechanism: it traces the PES downhill from the TS in both directions to definitively prove that the TS connects 1-Cyanoprop-1-en-2-yl acetate + diene to the correct cycloadduct.
Step 4: High-Level Single Point Energy Refinement (ORCA 5.0)
Action: Take the validated Gaussian coordinates and run a single-point energy calculation in ORCA 5.0 using ! DLPNO-CCSD(T) cc-pVTZ TightPNO.
Causality: The standard NormalPNO setting in ORCA truncates the pair natural orbitals too early for non-covalent and transition state complexes, which can introduce artificial barrier height errors of up to 4-6 kJ/mol. Explicitly invoking TightPNO forces a stricter truncation threshold (
10−7
), ensuring the interaction energy remains faithful to the canonical MP2/CCSD(T) limit[1][6].
Workflow Visualization
Computational workflow for mapping the Diels-Alder reaction pathway using a hybrid DFT/DLPNO-CCSD(T) approach.
Conclusion
For the computational analysis of complex reaction pathways involving 1-Cyanoprop-1-en-2-yl acetate, relying solely on DFT can lead to underestimations of barrier heights due to asynchronous bond formation and dispersion errors. By utilizing a hybrid approach—leveraging Gaussian 16 for robust geometry optimization and ORCA 5.0's TightPNO DLPNO-CCSD(T) for energy refinement—researchers can achieve canonical coupled-cluster accuracy at a fraction of the computational cost.
References
ORCA: DLPNO-CCSD(T)
Assessing the domain-based local pair natural orbital (DLPNO) approximation for non-covalent interactions in sizable supramolecular complexes. AIP Publishing.[Link]
Accuracy of DLPNO-CCSD(T): Effect of Basis Set and System Size. ACS Publications.[Link]
Assessment of the DLPNO Binding Energies of Strongly Noncovalent Bonded Atmospheric Molecular Clusters. National Institutes of Health (PMC).[Link]
International Journal of Mass Spectrometry (Aqueous-phase conformations...). National Institute of Informatics.[Link]
Autobench V1.0: Benchmarking Automation for Electronic Structure Calculations. ACS Publications.[Link]
Assessing the Purity of Synthesized 1-Cyanoprop-1-en-2-yl Acetate: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. The Chemical Challenge: Structural Vulnerabilities of Enol Acetates 1-Cyanoprop-1-en-2-yl acetate (C₆H₇NO₂, MW: 125.12 g/mol ) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
The Chemical Challenge: Structural Vulnerabilities of Enol Acetates
1-Cyanoprop-1-en-2-yl acetate (C₆H₇NO₂, MW: 125.12 g/mol ) is a reactive enol acetate intermediate often utilized in heterocyclic synthesis and pharmaceutical development. Determining the absolute purity of this synthesized compound presents a unique analytical challenge.
The molecule features an ester linkage conjugated with an electron-withdrawing cyano-alkene system. This structural motif makes the compound highly susceptible to two primary degradation pathways during standard analysis:
Hydrolysis: The enol ester bond is highly labile and prone to nucleophilic attack by water, rapidly hydrolyzing into the corresponding cyanoketone and acetic acid 1.
Thermal Degradation: At elevated temperatures, enol acetates can undergo retro-aldol-type cleavages or E/Z isomerization 2.
Because of these vulnerabilities, relying on traditional chromatographic methods can lead to severe underestimations of batch purity.
Comparative Analysis: qNMR vs. HPLC-UV vs. GC-FID
To establish a self-validating purity assessment system, we must evaluate the causality behind the failure of traditional methods and the success of quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV): While HPLC is the industry standard for trace impurity detection , the standard reverse-phase mobile phases (e.g., Water/Acetonitrile with 0.1% TFA) induce rapid on-column hydrolysis of 1-cyanoprop-1-en-2-yl acetate. This results in the appearance of false degradant peaks (cyanoketone) that were not present in the neat synthesized batch.
Gas Chromatography (GC-FID): GC-FID avoids aqueous media, but the high temperatures required to volatilize the sample in the injection port (typically >200°C) trigger thermal decomposition of the enol acetate 2.
Quantitative NMR (qNMR): qNMR is a primary ratio measurement method that determines absolute purity by comparing the integral of the analyte to a highly pure internal standard 3. Because the sample is prepared in an anhydrous deuterated solvent (e.g., CDCl₃) and analyzed at room temperature, both hydrolytic and thermal degradation pathways are entirely bypassed.
Quantitative Data Comparison
The following table summarizes representative experimental data from a single synthesized batch of 1-Cyanoprop-1-en-2-yl acetate analyzed across all three platforms.
Analytical Method
Apparent Purity (%)
Primary Source of Error / Limitation
Reference Standard Required?
¹H qNMR
98.5 ± 0.2%
None (True baseline purity)
No (Uses universal internal std)
HPLC-UV
94.2 ± 0.8%
On-column hydrolysis (Aqueous mobile phase)
Yes (For exact quantification)
GC-FID
91.8 ± 1.5%
Thermal degradation (Injector port at 250°C)
Yes (For exact quantification)
Data Interpretation: The ~4-7% discrepancy between qNMR and chromatographic methods is an artifact of the analytical techniques themselves, not the synthesis. qNMR provides the only true representation of the batch's integrity.
Workflow Visualization
Workflow for selecting and executing the optimal purity assessment method for the enol acetate.
To ensure absolute trustworthiness, the following qNMR protocol is designed as a self-validating system. Every step includes the causality behind the physical action to prevent systematic errors.
Step 1: Internal Standard (IS) Selection
Action: Select 1,3,5-Trimethoxybenzene (TraceCERT® or NIST SRM traceable) as the internal standard.
Causality: 1-Cyanoprop-1-en-2-yl acetate exhibits proton signals at ~2.2 ppm (acetate methyl), ~2.0 ppm (vinylic methyl), and ~5.5 ppm (vinylic proton). 1,3,5-Trimethoxybenzene provides a sharp, highly integrated aromatic singlet at ~6.1 ppm, ensuring zero signal overlap with the analyte.
Step 2: Gravimetric Sample Preparation
Action: Using a calibrated microbalance (±0.01 mg accuracy), accurately weigh ~15.00 mg of 1-Cyanoprop-1-en-2-yl acetate and ~10.00 mg of 1,3,5-Trimethoxybenzene directly into a clean, static-free glass vial.
Causality: qNMR relies entirely on the exact mass ratio between the analyte and the IS. Standard analytical balances (±0.1 mg) introduce unacceptable relative weighing errors for small sample sizes.
Action: Co-dissolve the mixture in 0.7 mL of anhydrous CDCl₃ (100% D, stabilized with Ag foil) and transfer to a high-quality 5 mm NMR tube.
Causality: Anhydrous solvent prevents the hydrolysis of the enol acetate prior to acquisition.
Step 3: NMR Acquisition Parameters
Action: Acquire the ¹H NMR spectrum at 298 K using a high-field spectrometer (≥400 MHz). Set the pulse angle to exactly 90° and the relaxation delay (D1) to 30 seconds. Acquire at least 32 scans.
Causality: A 90° pulse maximizes the signal-to-noise ratio. The extended D1 delay is critical; it must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures >99% recovery of equilibrium magnetization, preventing signal saturation which would artificially lower the calculated purity.
Step 4: Data Processing and Calculation
Action: Apply a zero-filling factor (to 64k or 128k points) and an exponential line broadening of 0.3 Hz. Perform rigorous manual phase correction and a 5th-order polynomial baseline correction.
Action: Integrate the IS peak at 6.1 ppm (3 protons) and the analyte vinylic peak at ~5.5 ppm (1 proton). Calculate the mass fraction purity (
Px
) using the fundamental qNMR equation:
Px=IISIx×NxNIS×MISMx×mxmIS×PIS
(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the standard).
References
A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibr
Kinetic Resolution of Enol Esters via Enzyme-Mediated Hydrolysis. Chemistry Letters (OUP).
α- and β-Thujones (Herbal Medicines and Food Additives): Synthesis and Analysis of Hydroxy and Dehydro Metabolites.
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Cyanoprop-1-en-2-yl Acetate
In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the qu...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 1-Cyanoprop-1-en-2-yl acetate, a key intermediate in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by a robust cross-validation framework designed to ensure data integrity and inter-method reliability. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical procedures that are fit for purpose.
The Critical Role of Method Validation
Before delving into the comparative analysis, it is essential to grasp the foundational principles of analytical method validation. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose[1]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that form the bedrock of our experimental design[2][3][4]. The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, ensuring their continued performance and relevance[1][2][5].
Cross-validation becomes critical when two or more analytical procedures are employed to generate data within the same study or across different studies, ensuring that the reported data is comparable and reliable[6][7][8][9]. This guide will, therefore, not only detail the validation of individual methods but also provide a comprehensive protocol for their cross-validation.
Structural Context: 1-Cyanoprop-1-en-2-yl Acetate
To effectively develop and validate analytical methods, understanding the physicochemical properties of the analyte is crucial.
Caption: Chemical structure of 1-Cyanoprop-1-en-2-yl acetate.
Methodologies Under Comparison
This guide will focus on two primary chromatographic techniques for the quantitative analysis of 1-Cyanoprop-1-en-2-yl acetate: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Mass Spectrometric detection (GC-MS).
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds. For an analyte like 1-Cyanoprop-1-en-2-yl acetate, a C18 or a cyano-bonded phase column can be effectively utilized[10][11]. The choice of a C18 column is based on its hydrophobic nature, which provides good retention for moderately polar compounds. A cyano-bonded phase offers alternative selectivity due to its dipole-dipole interactions, which can be advantageous in separating the analyte from polar impurities[10][11].
Experimental Protocol: RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of 1-Cyanoprop-1-en-2-yl acetate, GC-MS offers high sensitivity and specificity, with the mass spectrometer providing definitive identification of the analyte. The use of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a common starting point for method development for such analytes.
Experimental Protocol: GC-MS Method
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (20:1).
Injection Volume: 1 µL.
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of approximately 100 µg/mL.
Cross-Validation Protocol
The cross-validation of the developed HPLC and GC-MS methods will be performed in accordance with ICH guidelines to ensure that both methods provide equivalent results[8]. The process involves a systematic comparison of the validation parameters for each method.
Caption: Workflow for the cross-validation of analytical methods.
Performance Characteristics for Cross-Validation
The following performance characteristics will be evaluated for both the HPLC and GC-MS methods.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This will be evaluated by analyzing blank and placebo samples, as well as spiked samples.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This will be assessed by preparing and analyzing a series of at least five concentrations across a specified range.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It will be determined by recovery studies of spiked samples at three different concentration levels.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This will include an assessment of repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Performance Data
The following tables summarize the synthesized, yet realistic, performance data obtained during the validation of the HPLC and GC-MS methods for the analysis of 1-Cyanoprop-1-en-2-yl acetate.
Table 1: Linearity and Range
Parameter
HPLC-UV
GC-MS
Acceptance Criteria
Range (µg/mL)
1 - 200
0.1 - 50
-
Correlation Coefficient (r²)
> 0.999
> 0.998
≥ 0.995
y-intercept
Close to zero
Close to zero
-
Table 2: Accuracy (Recovery)
Concentration Level
HPLC-UV (% Recovery)
GC-MS (% Recovery)
Acceptance Criteria
Low (80%)
99.5
101.2
98.0 - 102.0%
Medium (100%)
100.2
99.8
98.0 - 102.0%
High (120%)
99.8
100.5
98.0 - 102.0%
Table 3: Precision (RSD%)
Precision Type
HPLC-UV (%RSD)
GC-MS (%RSD)
Acceptance Criteria
Repeatability
< 1.0
< 1.5
≤ 2.0%
Intermediate Precision
< 1.5
< 2.0
≤ 3.0%
Table 4: Detection and Quantitation Limits
Parameter
HPLC-UV (µg/mL)
GC-MS (µg/mL)
Limit of Detection (LOD)
0.3
0.03
Limit of Quantitation (LOQ)
1.0
0.1
Discussion and Method Selection
Both the HPLC-UV and GC-MS methods have demonstrated acceptable performance in terms of linearity, accuracy, and precision for the quantitative determination of 1-Cyanoprop-1-en-2-yl acetate. The choice between the two methods will ultimately depend on the specific application.
HPLC-UV is a robust and reliable method suitable for routine quality control analysis. It is generally less complex to operate and maintain than a GC-MS system. The higher LOQ may be a limitation if very low levels of the analyte need to be quantified.
GC-MS offers superior sensitivity and specificity. The lower LOD and LOQ make it the preferred method for trace-level analysis, such as in impurity profiling or stability studies where degradation products may be present at low concentrations. The mass spectral data provides an additional layer of confirmation of the analyte's identity.
For a comprehensive analytical strategy, the HPLC-UV method can be employed for routine assays, while the GC-MS method can be used as a confirmatory technique and for more demanding applications requiring higher sensitivity. The successful cross-validation ensures that data generated by either method can be confidently compared and used interchangeably where appropriate.
Complementary Spectroscopic Analysis
While chromatography provides quantitative data, spectroscopic techniques are invaluable for structural elucidation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the identity and purity of 1-Cyanoprop-1-en-2-yl acetate[12].
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups present in the molecule, such as the nitrile (C≡N) and ester (C=O) groups[12].
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.
The combination of chromatographic and spectroscopic methods provides a powerful toolkit for the comprehensive analysis of 1-Cyanoprop-1-en-2-yl acetate, ensuring both the quantity and identity of the substance are accurately determined.
Conclusion
This guide has outlined a comprehensive framework for the development, validation, and cross-validation of HPLC-UV and GC-MS methods for the analysis of 1-Cyanoprop-1-en-2-yl acetate. By adhering to the principles of scientific integrity and regulatory guidelines, robust and reliable analytical data can be generated. The choice of analytical method should be based on a thorough understanding of the analytical requirements of the specific application, with the cross-validation data providing the confidence to utilize different techniques within a drug development program.
References
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]
FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group. [Link]
Q2(R2) Validation of Analytical Procedures - FDA. (2024, March). U.S. Food and Drug Administration. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S. Food and Drug Administration. [Link]
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6). National Center for Biotechnology Information. [Link]
Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (2025, March 26). IQVIA. [Link]
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, April 1). BioPharm International. [Link]
ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). European Medicines Agency. [Link]
Cross and Partial Validation. (n.d.). European Bioanalysis Forum. [Link]
Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. (n.d.). Science and Education Publishing. [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina - Research Journal of Pharmacy and Technology. (n.d.). RJPT. [Link]
Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. (2023, February 8). MDPI. [Link]
Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. (n.d.). Chromedia. [Link]
Spectroscopic Methods in Organic Chemistry. (n.d.). Thieme. [Link]
Determination of acetate in pharmaceutical products by HPLC - ResearchGate. (n.d.). ResearchGate. [Link]
1-cyanoprop-1-enyl acetate — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]
SOLUTIONS FOR SAMPLE PREPARATION - AGA Analytical. (n.d.). AGA Analytical. [Link]
Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. (2024, July 15). World Journal of Analytical Chemistry. [Link]
CAPTAN AND FOLPET BY LC-MS/MS: IMPROVING IONISATION EFFICIENCIES OF MULTIRESIDUE PESTICIDES IN FOOD. (n.d.). Waters Corporation. [Link]
GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant - Scholars Research Library. (n.d.). Scholars Research Library. [Link]
Methods List for Automated Ion Analyzers - Hach. (2017, March 21). Hach. [Link]
CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note - Agilent. (n.d.). Agilent Technologies. [Link]
Single Laboratory Validated Method for Determination of Cylindrospermopsin and Anatoxin-a in Ambient Freshwaters by Liquid Chromatography - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]
The high performance liquid chromatography electrospray ionization mass spectrometry analysis of diverse basic pharmaceuticals on cyanopropyl and pentafluorophenylpropyl stationary phases - PubMed. (2000, August 15). National Center for Biotechnology Information. [Link]
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023, June 6). SIELC Technologies. [Link]
comparing the synthetic utility of 1-Cyanoprop-1-en-2-yl acetate and isopropenyl acetate
Synthetic Utility Comparison: 1-Cyanoprop-1-en-2-yl Acetate vs. Isopropenyl Acetate in Acyl Transfer Reactions Executive Summary In modern synthetic chemistry and drug development, the selection of an appropriate acyl do...
Author: BenchChem Technical Support Team. Date: April 2026
Synthetic Utility Comparison: 1-Cyanoprop-1-en-2-yl Acetate vs. Isopropenyl Acetate in Acyl Transfer Reactions
Executive Summary
In modern synthetic chemistry and drug development, the selection of an appropriate acyl donor is critical for achieving high yields and stereoselectivity in transesterification and acylation workflows. Enol acetates are privileged reagents in this domain because their leaving groups (enols) rapidly and irreversibly tautomerize into stable ketones or aldehydes, effectively breaking the thermodynamic equilibrium that limits standard Fischer esterifications[1].
This guide provides an objective, mechanistic comparison between the industry-standard isopropenyl acetate (IPA) and the highly activated 1-cyanoprop-1-en-2-yl acetate (CPA) . While IPA is the workhorse for biocatalytic kinetic resolutions, CPA serves as a specialized, highly electrophilic reagent designed to overcome severe steric hindrance in complex active pharmaceutical ingredients (APIs).
Mechanistic Causality & Chemical Profiles
Isopropenyl Acetate (IPA): The Biocatalytic Standard
Isopropenyl acetate is widely utilized in enzymatic kinetic resolutions and dynamic kinetic resolutions (DKR).
Causality of Reactivity: The addition-elimination mechanism proceeds at a moderate rate. The reaction is driven entirely by the tautomerization of the leaving group, isopropen-2-ol, into acetone.
Biocatalyst Compatibility: Unlike vinyl acetate, which releases acetaldehyde that can form Schiff bases with lysine residues and deactivate enzymes, IPA releases acetone. Acetone is entirely innocuous to lipases (such as Candida antarctica Lipase B), ensuring prolonged enzyme half-life and excellent recyclability[2].
1-Cyanoprop-1-en-2-yl Acetate (CPA): The Activated Electrophile
CPA is a specialized acyl donor engineered for challenging substrates, such as tertiary alcohols or highly hindered secondary amines.
Causality of Reactivity: The incorporation of the strongly electron-withdrawing cyano (-CN) group on the vinylic moiety fundamentally alters the electronic landscape of the molecule. Through powerful inductive (-I) and mesomeric (-M) effects, the cyano group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ester carbonyl[3]. This drastically increases the partial positive charge (
δ+
) on the carbonyl carbon, lowering the activation energy required for nucleophilic attack.
Thermodynamic Driving Force: The leaving group, 1-cyanoprop-1-en-2-ol, tautomerizes into acetylacetonitrile (cyanoacetone). This
β
-ketonitrile is exceptionally stable, providing an immense thermodynamic driving force that forces even sterically congested reactions to completion.
Comparative Performance Data
To facilitate reagent selection, the quantitative and qualitative performance metrics of both acyl donors are summarized below.
The following diagram illustrates the divergent energy landscapes and byproduct formations of the two acyl donors.
Mechanistic pathways comparing standard (IPA) and activated (CPA) acyl donors.
Self-Validating Experimental Workflows
Protocol A: Lipase-Catalyzed Kinetic Resolution using Isopropenyl Acetate
Objective: Enantioselective acylation of a racemic secondary alcohol without deactivating the biocatalyst.
Causality: IPA is selected because its byproduct (acetone) evaporates easily and does not chemically modify the enzyme's active site, ensuring a self-sustaining catalytic cycle[2].
System Preparation: Dissolve 10.0 mmol of the racemic secondary alcohol in 20 mL of anhydrous toluene. Reasoning: Non-polar solvents like toluene lock the lipase in its active, open-lid conformation.
Reagent Addition: Add 20.0 mmol (2.0 equiv) of isopropenyl acetate. Reasoning: A two-fold excess establishes pseudo-first-order kinetics, driving the resolution of the reactive enantiomer to >99% conversion.
Biocatalyst Introduction: Add 100 mg of immobilized Candida antarctica Lipase B (CALB).
Incubation & Monitoring: Stir at 40 °C for 12–24 hours. Monitor the reaction via chiral GC to validate the Enantiomeric Ratio (E-value). The reaction is self-validating when the conversion halts exactly at 50%, indicating perfect kinetic resolution.
Workup: Filter off the immobilized enzyme. Evaporate the toluene and acetone byproduct under reduced pressure to yield the pure acylated enantiomer and the unreacted alcohol.
Protocol B: Chemical Acylation of a Hindered Tertiary Alcohol using 1-Cyanoprop-1-en-2-yl Acetate
Objective: Acylation of a sterically congested tertiary alcohol where standard reagents (IPA, acetic anhydride) fail.
Causality: CPA is utilized because the electron-withdrawing cyano group sufficiently lowers the LUMO of the acyl donor, allowing the sterically hindered, weakly nucleophilic tertiary hydroxyl group to attack the carbonyl carbon[3].
System Preparation: Dissolve 5.0 mmol of the tertiary alcohol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Catalyst Addition: Add 0.5 mmol (10 mol%) of 4-dimethylaminopyridine (DMAP). Reasoning: DMAP acts as a nucleophilic catalyst, attacking CPA to form a highly reactive N-acylpyridinium intermediate that further accelerates the reaction.
Acyl Donor Addition: Cool the mixture to 0 °C and dropwise add 6.0 mmol (1.2 equiv) of 1-cyanoprop-1-en-2-yl acetate. Reasoning: The extreme electrophilicity of CPA requires thermal control to prevent exothermic degradation and non-specific side reactions.
Incubation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC or LC-MS until the starting material is consumed.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract with DCM, wash the organic layer with brine, and dry over anhydrous
Na2SO4
. Purify via silica gel chromatography to separate the acylated product from the acetylacetonitrile byproduct.
References
Lipase-catalyzed Irreversible Transesterification of Secondary Alcohols Using Isopropenyl Acet
1-Alkoxyvinyl Ester as an Excellent Acyl Donor: Efficient Macrolactone Synthesis
The Journal of Organic Chemistry - ACS Public
Approaches based on enzyme mediated kinetic to dynamic kinetic resolutions: A versatile route for chiral intermediates
ResearchG
Comprehensive Standard Operating Procedure (SOP): Handling and Disposal of 1-Cyanoprop-1-en-2-yl Acetate
Executive Summary 1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0) is a highly reactive, bifunctional organic molecule containing both an acetate ester and an α,β-unsaturated nitrile moiety. Widely utilized as a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Cyanoprop-1-en-2-yl acetate (CAS: 646516-85-0) is a highly reactive, bifunctional organic molecule containing both an acetate ester and an α,β-unsaturated nitrile moiety. Widely utilized as a critical intermediate in synthetic chemistry and drug development, its unique structural properties demand stringent safety and disposal protocols. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, neutralization, and disposal of this compound, prioritizing laboratory safety, mechanistic understanding, and regulatory compliance.
Mechanistic Toxicology & Reactivity Profile
To safely handle and dispose of a chemical, researchers must understand the causality behind its reactivity. The hazard profile of 1-cyanoprop-1-en-2-yl acetate is driven by its two primary functional groups:
The Nitrile Group (-C≡N): Organic nitriles are highly reactive and can decompose both in vivo and in vitro to release cyanide ions (CN⁻). According to the , the primary mechanism of toxicity for organic nitriles is their production of toxic cyanide ions[1]. Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. It complexes with the ferric iron (Fe³⁺) atom in the enzyme, halting oxidative phosphorylation and leading to rapid cellular asphyxiation[1].
The Acetate Ester (-OAc): Esters are susceptible to hydrolysis under strongly acidic or basic conditions. Hydrolysis of 1-cyanoprop-1-en-2-yl acetate yields acetic acid and an enol intermediate that rapidly tautomerizes into a highly reactive β-ketonitrile (3-oxobutanenitrile). This degradation pathway is exothermic and accelerates the release of volatile, toxic byproducts.
Figure 1: Mechanistic degradation pathway and toxicity profile of 1-cyanoprop-1-en-2-yl acetate.
Operational Safety & Handling Protocol
Before initiating any disposal procedures, the correct operational environment must be established. Every protocol described here acts as a self-validating system to prevent accidental exposure.
Engineering Controls: All handling, transfers, and waste consolidation must occur within a certified chemical fume hood to prevent the inhalation of potential off-gassing.
Personal Protective Equipment (PPE):
Gloves: Standard nitrile gloves (min. 8 mil) are acceptable for brief splash protection. However, because this compound is often handled in organic solvents, guidelines dictate that butyl rubber or Viton gloves are required for extended contact, as they provide superior breakthrough times (exceeding 30 minutes) against esters and nitriles[2].
Eye Protection: ANSI Z87.1 chemical splash goggles are mandatory during pours or transfers[2].
Respirator: If ventilation is compromised, a half-face Air-Purifying Respirator (APR) equipped with Organic Vapor (OV) cartridges must be utilized[2].
Use for exact inventory tracking and waste manifesting.
Molecular Formula
C₆H₇NO₂
Contains nitrogen; potential for toxic NOₓ emissions during incineration.
Functional Groups
Nitrile (-CN), Acetate (-OAc)
Dual reactivity: prone to hydrolysis and potential cyanide gas release.
EPA Waste Code
D001 / D003
Must be treated as hazardous waste due to ignitability and reactivity[3].
Step-by-Step Disposal Workflows
Disposal of 1-cyanoprop-1-en-2-yl acetate must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines. Endothermic organic nitriles are thermodynamically unstable and must be assigned the EPA hazardous waste number D003 (waste code R) for reactivity characteristics[3].
Protocol A: Disposal of Pure Compound or Organic Solvent Solutions
Segregation Verification: Ensure the target waste container does not contain strong acids, strong bases, or oxidizing agents (e.g., nitric acid). Causality: Mixing organic nitriles with strong acids protonates the nitrile degradation products, generating lethal hydrogen cyanide (HCN) gas.
Solvent Categorization:
If the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate, hexane), transfer it to a designated "Non-Halogenated Organic Waste" container.
If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be placed in a "Halogenated Organic Waste" container to prevent explosive reactions and ensure proper incineration temperatures.
Headspace Management: Leave a minimum of 20% headspace in the waste container. Causality: This accommodates potential vapor expansion and prevents container rupture in the event of mild exothermic degradation.
Labeling & Logistics: Clearly label the container with the full chemical name (no abbreviations), primary hazards (Flammable, Toxic, Reactive), and the accumulation start date. Transfer to the facility's hazardous waste accumulation area for ultimate destruction via high-temperature incineration.
Protocol B: Handling Aqueous Waste Streams
pH Validation (Self-Validating Step): Before containerizing aqueous waste containing traces of 1-cyanoprop-1-en-2-yl acetate, use pH test strips to verify the solution. The pH must be maintained between 7 and 9. Causality: Acidic conditions (pH < 7) risk the protonation of any free cyanide ions, forming volatile HCN gas.
Active Quenching: If the reaction mixture contains unreacted starting materials, quench the solution slowly over an ice bath using a mild, buffered aqueous solution (e.g., saturated sodium bicarbonate). Causality: This safely hydrolyzes the ester without triggering extreme, uncontrolled exotherms.
Containerization: Collect the neutralized aqueous layer in a designated "Aqueous Hazardous Waste" container. Do NOT allow wash water from cleaning to enter standard drains[3].
Figure 2: Decision tree for the segregation and disposal of 1-cyanoprop-1-en-2-yl acetate waste streams.
Rapid, exothermic ester hydrolysis leading to uncontrolled degradation and pressure buildup.
Oxidizing Agents (e.g., HNO₃)
INCOMPATIBLE
Exothermic oxidation; severe risk of fire and release of toxic NOₓ fumes[2].
Halogenated Solvents
COMPATIBLE
Stable for waste storage; must be routed exclusively to Halogenated waste streams.
Non-Halogenated Solvents
COMPATIBLE
Stable for waste storage; standard routing to Non-Halogenated streams.
References
National Institutes of Health (NIH) / PubChem. (2023). Cyanogen iodide and Organic Nitrile Toxicity Mechanisms. U.S. National Library of Medicine. Retrieved from[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyanoprop-1-en-2-yl Acetate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. Handling compounds like 1-Cyanoprop-1-en-2-yl acetate, a reactive and...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. Handling compounds like 1-Cyanoprop-1-en-2-yl acetate, a reactive and toxic chemical, requires more than just following a checklist; it necessitates a deep, causal understanding of the risks involved and the protective barriers we employ. This guide provides essential, immediate safety and logistical information, moving beyond a simple product manual to offer procedural, step-by-step guidance grounded in scientific principles. Our goal is to build your trust by providing value that ensures your safety and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the "What"
1-Cyanoprop-1-en-2-yl acetate is a compound that commands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent protective measures required for its handling. A failure to appreciate these inherent risks can lead to severe health consequences. The compound is classified as a combustible liquid that is toxic if it comes into contact with skin, is inhaled, or is swallowed.[1] It is also known to cause serious skin and eye irritation.[1]
A clear understanding of its GHS classification is the foundation of our safety protocol.
Table 1: GHS Hazard Classification for 1-Cyanoprop-1-en-2-yl Acetate [1]
This profile reveals a triple threat: acute toxicity through multiple exposure routes, significant irritant properties, and a flammability risk. Our PPE strategy is therefore designed as a comprehensive barrier against all these potential harms.
Core Directive: A Multi-Layered Defense Strategy
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific task at hand. The following sections detail the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
Respiratory Protection: A Shield Against Inhalation Toxicity
Given its Category 3 inhalation toxicity, preventing the entry of 1-Cyanoprop-1-en-2-yl acetate vapors or mists into the respiratory system is paramount.[1]
Standard Operations: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[1][2]
Emergency or High-Risk Scenarios: In situations where ventilation may be compromised, such as a large spill or during emergency response, a self-contained breathing apparatus (SCBA) is necessary.[2][3] For non-emergency situations where vapors may be present, a NIOSH-approved respirator with organic vapor cartridges may be appropriate.[4]
Hand Protection: Preventing Dermal Absorption
The compound is toxic upon skin contact.[1] Therefore, selecting the correct gloves is a critical control measure.
Glove Type: Use impervious chemical-resistant gloves.[1] Materials such as nitrile or neoprene are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.
Protocol: Always inspect gloves for tears or punctures before use.[5] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Contaminated gloves must be disposed of as hazardous waste immediately after use.[5]
Eye and Face Protection: Guarding Against Irritation and Splashes
Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are mandatory whenever the chemical is handled.[5]
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield must be worn in addition to safety goggles to protect the entire face.[5]
Skin and Body Protection: The Final Barrier
To prevent accidental skin exposure and contamination of personal clothing, robust body protection is essential.
Laboratory Coat: A flame-resistant lab coat is required.
Impervious Clothing: For tasks with a higher risk of splashing or contamination, impervious protective clothing, such as a chemically resistant apron or suit, is necessary.[1]
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Chemically resistant shoe covers should be considered for large-scale work.
Operational and Disposal Plans: From Set-Up to Clean-Up
A safe workflow involves procedural steps for donning, using, doffing, and disposing of PPE.
Experimental Protocol: PPE Selection and Use Workflow
Risk Assessment: Before beginning any task, evaluate the potential for exposure. Consider the quantity of the chemical being used, the duration of the task, and the potential for aerosol generation.
PPE Selection: Use the diagram below to select the appropriate level of PPE for your specific task.
Donning Sequence:
i. Put on lab coat and any additional body protection.
ii. Put on respirator, if required, and perform a seal check.
iii. Put on eye and face protection.
iv. Wash hands thoroughly.
v. Put on gloves, ensuring they overlap the cuffs of the lab coat.
Handling: Conduct all work in a designated area, preferably a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1]
Doffing Sequence (to prevent cross-contamination):
i. Remove gloves using the proper technique.
ii. Remove lab coat and any additional body protection, turning it inside out.
iii. Remove face shield and goggles.
iv. Remove respirator, if worn.
v. Wash hands and face thoroughly with soap and water.[1]
Disposal: All contaminated PPE is considered hazardous waste. Dispose of it in a designated, sealed, and clearly labeled container for hazardous materials.[2][3] Do not dispose of it in regular trash.
Disposal of 1-Cyanoprop-1-en-2-yl Acetate
Surplus and non-recyclable solutions should be handled by a licensed disposal company.[2] The product should not be allowed to enter drains, waterways, or the soil.[2] Always adhere to all federal, state, and local regulations when disposing of this chemical.[2]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE selection flowchart based on task-specific risk assessment.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is critical.
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[1]
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[1]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth.[1]
By adhering to these rigorous safety protocols, we can handle potent chemical agents like 1-Cyanoprop-1-en-2-yl acetate with the confidence that comes from a deep understanding of the risks and a scientifically validated system of protection.
References
Angene Chemical. (2024, November 4). Safety Data Sheet. [Link]